SRX3177
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H32N6O4S |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
7-cyclopentyl-N,N-dimethyl-2-[4-(5-morpholin-4-yl-7-oxothieno[3,2-b]pyran-3-yl)anilino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H32N6O4S/c1-35(2)30(39)24-15-20-17-32-31(34-29(20)37(24)22-5-3-4-6-22)33-21-9-7-19(8-10-21)23-18-42-28-25(38)16-26(41-27(23)28)36-11-13-40-14-12-36/h7-10,15-18,22H,3-6,11-14H2,1-2H3,(H,32,33,34) |
InChI Key |
XJKTXWSMMWPNTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)C5=CSC6=C5OC(=CC6=O)N7CCOCC7 |
Origin of Product |
United States |
Foundational & Exploratory
SRX3177: A Technical Guide to its Tri-Targeted Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is an innovative, first-in-class small molecule inhibitor engineered to simultaneously target three critical oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extraterminal (BET) protein BRD4.[1] This multi-pronged approach is designed to induce synthetic lethality in cancer cells, offering a potent and potentially more durable anti-tumor response compared to single-agent therapies. Preclinical data have demonstrated this compound's nanomolar potency against its targets and significant cytotoxic activity across a range of hematologic and solid tumor models, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[1][2] Furthermore, this compound exhibits a favorable safety profile, being notably less toxic to normal cells than combination therapies involving individual inhibitors of its target pathways.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a comprehensive summary of preclinical data and detailed experimental methodologies.
Core Mechanism of Action: A Tri-Targeted Approach
This compound was rationally designed to concurrently inhibit three key nodes in cancer cell signaling, growth, and survival. This strategy is based on the principle of synthetic lethality, where the simultaneous disruption of multiple pathways is significantly more effective at inducing cancer cell death than inhibiting any single pathway alone.
The three primary targets of this compound are:
-
Phosphoinositide 3-kinase (PI3K): A pivotal enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.
-
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Key regulators of the cell cycle, specifically the G1-S phase transition. Inhibition of CDK4/6 leads to cell cycle arrest.
-
Bromodomain and Extraterminal (BET) proteins, particularly BRD4: Epigenetic readers that are critical for the transcription of key oncogenes, including MYC and Cyclin D1.
By targeting these three pathways simultaneously, this compound creates a powerful synergistic effect, leading to cell cycle arrest, induction of apoptosis, and potent anti-tumor activity.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Target | IC50 (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4-BD1 | 32.9 |
| BRD4-BD2 | 88.8 |
Data sourced from SignalRx Pharmaceuticals Inc. presentation at the AACR Annual Meeting.[2][3]
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Maximal IC50 (nM) | Fold Increase in Potency vs. Palbociclib |
| Mantle Cell Lymphoma | Panel of cell lines | 578 | 19 to 82-fold |
| Neuroblastoma | Panel of cell lines | 385 | 19 to 82-fold |
| Hepatocellular Carcinoma | Panel of cell lines | 495 | 19 to 82-fold |
Data indicates this compound is significantly more potent than the established CDK4/6 inhibitor, palbociclib, across multiple cancer types.[1][2]
Table 3: Comparative Efficacy and Toxicity of this compound
| Comparison | Metric | Result |
| Efficacy vs. Combination Therapy | Potency in Cancer Cells | 5-fold more potent than BKM120 (PI3K inhibitor) + Palbociclib (CDK4/6 inhibitor) + JQ1 (BRD4 inhibitor) |
| Toxicity vs. Combination Therapy | Toxicity in Normal Epithelial Cells | 40-fold less toxic than the combination of BKM120 + Palbociclib + JQ1 |
This data highlights the superior therapeutic index of the single-molecule, triple-inhibitor approach of this compound.[1][3]
Signaling Pathways and Molecular Interactions
This compound exerts its anti-cancer effects by modulating multiple downstream signaling cascades. The following diagrams illustrate the key pathways and the points of intervention by this compound.
Caption: this compound simultaneously inhibits PI3K, CDK4/6, and BRD4.
The inhibition of these targets leads to:
-
PI3K Inhibition: Blocks the PI3K/AKT/mTOR pathway, a critical driver of cell growth and survival. This is evidenced by the inhibition of Akt phosphorylation.[1]
-
CDK4/6 Inhibition: Prevents the phosphorylation of the retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting cell cycle progression from the G1 to the S phase.[1]
-
BRD4 Inhibition: Disrupts the binding of BRD4 to acetylated histones, leading to the downregulation of key oncogenic transcription factors, most notably MYC, and also Cyclin D1.[1] This further reinforces the G1 cell cycle arrest.
Experimental Protocols and Methodologies
The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase and Bromodomain Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target enzymes and bromodomains.
-
Methodology:
-
Kinase Assays (CDK4/6, PI3K): Standard in vitro kinase assays were performed using purified recombinant enzymes and their respective substrates. The activity was measured in the presence of varying concentrations of this compound. The amount of phosphorylated substrate was quantified, typically using a luminescence-based assay (e.g., ADP-Glo).
-
Bromodomain Binding Assays (BRD4): Time-resolved fluorescence resonance energy transfer (TR-FRET) competition assays were utilized. These assays measure the displacement of a fluorescently labeled ligand from the bromodomain by this compound.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell Viability and Cytotoxicity Assays
-
Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., mantle cell lymphoma, neuroblastoma, hepatocellular carcinoma) were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability was measured using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The absorbance or luminescence readings were normalized to vehicle-treated controls, and IC50 values were determined from the resulting dose-response curves.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cancer cells were treated with this compound or vehicle control for a defined period (e.g., 24-48 hours).
-
Staining: Cells were harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified using cell cycle analysis software.
-
Caption: Workflow for cell cycle analysis via propidium iodide staining.
Apoptosis Assays
-
Objective: To measure the induction of apoptosis by this compound.
-
Methodology:
-
Annexin V/PI Staining: This is a common method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Cell Treatment: Cells were treated with this compound as described above.
-
Staining: Cells were stained with fluorescently labeled Annexin V and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between live, apoptotic, and necrotic cell populations.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To confirm the on-target effects of this compound on downstream signaling pathways.
-
Methodology:
-
Cell Lysis: Cancer cells were treated with this compound for a short duration (e.g., 2-24 hours) and then lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-Rb) and total protein as a loading control.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To demonstrate that this compound blocks the binding of BRD4 to chromatin.
-
Methodology:
-
Cross-linking: Cells treated with this compound or vehicle were treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin was sheared into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for BRD4 was used to immunoprecipitate BRD4-chromatin complexes.
-
DNA Purification and Analysis: The cross-links were reversed, and the associated DNA was purified. Quantitative PCR (qPCR) was then used to measure the enrichment of specific gene promoters (e.g., MYC) in the immunoprecipitated DNA.
-
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy that leverages the concept of synthetic lethality by simultaneously targeting three validated oncogenic pathways. The preclinical data strongly support its potent anti-cancer activity and favorable safety profile compared to combination therapies. The detailed mechanisms, including induction of cell cycle arrest and apoptosis through inhibition of PI3K, CDK4/6, and BRD4, provide a solid rationale for its continued development. Future work will likely focus on in vivo efficacy studies in various cancer models and the identification of predictive biomarkers to guide its clinical application. The development of this compound challenges the traditional "one-drug, one-target" paradigm and offers a new direction for creating more effective and less toxic cancer therapies.[3]
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
SRX3177: A Tri-Targeted Approach to Cancer Therapy by Concurrently Inhibiting CDK4/6, PI3K, and BRD4
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SRX3177 is a novel small molecule inhibitor engineered to simultaneously target three critical oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and bromodomain-containing protein 4 (BRD4). This triple inhibition strategy aims to overcome the limitations of single-agent therapies by launching a multi-pronged attack on cancer cell proliferation, survival, and transcriptional regulation. Preclinical data suggests that this compound is a potent inhibitor with significantly greater efficacy and reduced toxicity compared to the combination of three individual inhibitors targeting these pathways. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
The development of resistance to targeted cancer therapies remains a significant clinical challenge. Often, cancer cells circumvent the effects of a single inhibitor by activating alternative survival pathways. To address this, a new paradigm of multi-targeted inhibitors is emerging. This compound exemplifies this approach by concurrently blocking three distinct and synergistic pathways frequently dysregulated in cancer.[1]
-
CDK4/6: These kinases are key regulators of the cell cycle, promoting the G1-S phase transition. Their inhibition leads to cell cycle arrest.[2][3]
-
PI3K: The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, survival, and metabolism. Its inhibition can induce apoptosis and halt proliferation.[4][5][6]
-
BRD4: As an epigenetic reader, BRD4 plays a crucial role in the transcription of key oncogenes, including MYC. Its inhibition can suppress the expression of cancer-driving genes.[7][8]
By targeting these three pathways, this compound is designed to induce synthetic lethality in cancer cells, offering a potentially more durable and effective therapeutic strategy.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of CDK4/6, PI3K, and BRD4. This triple blockade disrupts core cellular processes essential for tumor growth and survival. The proposed integrated mechanism of action is depicted below.
Quantitative Data
The potency of this compound has been evaluated through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against its primary targets are summarized in the table below.
| Target | IC50 (nM) |
| CDK4 | <2.5[9][10] - 2.54[11] |
| CDK6 | 3.26[11] - 3.3[9][10] |
| PI3Kα | 79[9][10] - 79.3[11] |
| PI3Kδ | 83[9][10] - 83.4[11] |
| PI3Kγ | 3180[9][10] |
| BRD4 BD1 | 32.9[11] - 33[9][10] |
| BRD4 BD2 | 88.8[11] - 89[9][10] |
Furthermore, this compound has demonstrated superior efficacy and reduced toxicity in cellular assays when compared to a combination of single-target inhibitors.
| Metric | This compound | Combination (BKM120 + Palbociclib + JQ1) |
| Potency in Cancer Cells | 5-fold more potent | - |
| Toxicity in Normal Cells | 40-fold less toxic | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Biochemical Kinase and Bromodomain Inhibition Assays
These assays are fundamental for determining the direct inhibitory effect of this compound on its targets.
Protocol:
-
Reagent Preparation:
-
Recombinant CDK4/CyclinD3, CDK6/CyclinD3, PI3K isoforms, and BRD4 bromodomains (BD1 and BD2) are used.
-
For kinase assays, a suitable peptide substrate and ATP are required. For BRD4, a biotinylated acetylated histone peptide is used.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Reaction:
-
In a 384-well plate, incubate the enzyme with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the substrate and ATP. For the BRD4 assay, incubate with the acetylated histone peptide.
-
Allow the reaction to proceed for a specified time at room temperature.
-
-
Signal Detection:
-
For kinase assays, use a detection reagent like Kinase-Glo® to measure the remaining ATP, which correlates with kinase activity.
-
For the BRD4 binding assay, an AlphaScreen®-based method can be used, where a signal is generated when the bromodomain binds to the acetylated peptide.
-
-
Data Analysis:
-
The raw data is normalized to controls (no inhibitor and maximum inhibition).
-
IC50 values are determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
-
Cell-Based Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This technique is used to detect changes in protein expression and phosphorylation states.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Rb, Rb, p-AKT, AKT, and loading controls (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Staining: After treatment with this compound, harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
ChIP is used to investigate the interaction of proteins with specific DNA regions.
Protocol:
-
Cross-linking: Treat cells with this compound, then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG.
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Analysis: Use qPCR to quantify the enrichment of specific gene promoters (e.g., MYC) in the BRD4 immunoprecipitated DNA.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and vehicle control according to the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent that embodies the next generation of multi-targeted cancer therapies. Its ability to simultaneously inhibit CDK4/6, PI3K, and BRD4 provides a powerful and synergistic approach to overcoming the resilience of cancer cells. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further preclinical and clinical investigation of this compound. The continued exploration of such multi-targeted inhibitors holds the potential to significantly improve patient outcomes in a variety of malignancies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
SRX3177: A Technical Overview of its Antiviral Activity Against SARS-CoV-2 Omicron Variant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral activity of SRX3177 against the SARS-CoV-2 Omicron variant. This compound is a novel small molecule inhibitor with a unique triple-action mechanism, targeting host cell factors essential for viral replication. This document details the quantitative data from preclinical studies, outlines the experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Antiviral Activity and Cytotoxicity
This compound has demonstrated potent antiviral activity against the SARS-CoV-2 Omicron variant in human lung epithelial cells (Calu-3). The compound effectively blocks viral replication at sub-micromolar concentrations.[1] Concurrently, it exhibits a favorable safety profile in vitro, with a significant window between its effective and cytotoxic concentrations.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against SARS-CoV-2 Omicron
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Calu-3 | 0.25[1] | 4.57[1] | 18.28 |
Synergistic Antiviral Effects in Combination Therapy
To enhance antiviral efficacy and potentially mitigate the development of drug resistance, this compound was evaluated in combination with two other antiviral agents targeting different stages of the viral life cycle: EIDD-1931 (the active form of Molnupiravir, an RdRp inhibitor) and MU-UNMC-2 (a viral entry inhibitor). These combinations resulted in a synergistic reduction of viral replication, allowing for significantly lower effective concentrations of each drug.[1]
Table 2: Synergistic Activity of this compound in Combination with Other Antivirals against SARS-CoV-2 Omicron in Calu-3 Cells
| Combination | IC50 of Individual Agent (µM) | IC50 in Combination with 0.1 µM this compound (µM) | Loewe Synergy Score |
| This compound + EIDD-1931 | 0.73 (EIDD-1931)[1] | 0.00523 (EIDD-1931)[1] | 14.25[1] |
| This compound + MU-UNMC-2 | 0.23 (MU-UNMC-2)[1] | 0.12 (MU-UNMC-2)[1] | 17.84[1] |
Mechanism of Action: A Host-Directed Approach
This compound is a first-in-class triple-activity inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal (BET) proteins.[1] By modulating these host cell signaling pathways, this compound disrupts the cellular environment that SARS-CoV-2 relies on for its replication and pathogenesis. A key interaction that is disrupted is between the SARS-CoV-2 envelope (E) protein and the host's BRD2/4 proteins.[1]
Caption: this compound's host-directed mechanism of action.
Experimental Protocols
The following section details the methodologies employed to ascertain the antiviral activity and cytotoxicity of this compound.
Cell Culture and Virus
-
Cell Line: Human lung adenocarcinoma epithelial cells, Calu-3, were used for all experiments.
-
Virus: SARS-CoV-2 Omicron variant.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Calu-3 cells were seeded in 96-well plates.
-
Compound Treatment: After 24 hours, cells were treated with serial dilutions of this compound.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured on a plate reader to determine cell viability.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.
Antiviral Activity Assay (Dose-Response)
The antiviral efficacy of this compound was quantified by measuring the inhibition of viral replication.
-
Cell Seeding: Calu-3 cells were seeded in 96-well plates.
-
Pre-treatment: Cells were pre-treated with various concentrations of this compound for 2 hours prior to infection.
-
Infection: The cells were then infected with the SARS-CoV-2 Omicron variant.
-
Incubation: The infected cells were incubated for 24 hours.
-
Quantification of Viral Replication: The extent of viral replication was quantified.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) was determined by plotting the percentage of viral inhibition against the drug concentration.
Combination Antiviral Assay
The synergistic effects of this compound with other antivirals were assessed as follows:
-
Cell Seeding: Calu-3 cells were seeded in 96-well plates.
-
This compound Pre-treatment: Cells were pre-treated with this compound for 2 hours.
-
Co-treatment and Infection: The second antiviral agent (EIDD-1931 or MU-UNMC-2) was added at the time of infection with the SARS-CoV-2 Omicron variant.
-
Incubation: The plates were incubated for 24 hours.
-
Analysis: The level of viral replication was measured, and the data was analyzed using the Loewe additivity model with SynergyFinder software to calculate synergy scores.[1]
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound presents a promising host-directed therapeutic strategy against the SARS-CoV-2 Omicron variant. Its potent, sub-micromolar antiviral activity, coupled with a favorable in vitro safety profile and synergistic effects with other antiviral agents, underscores its potential for further development. The unique triple-inhibitor mechanism targeting CDK4/6, PI3K, and BET pathways offers a multi-pronged attack on the viral life cycle, which may prove advantageous in overcoming viral resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.
References
SRX3177: A Multi-Targeted Inhibitor of Host Factors for Viral Replication - A Technical Guide
Introduction
The emergence of novel and rapidly mutating viruses, such as SARS-CoV-2, necessitates the development of new antiviral strategies.[1] Traditional antivirals that target viral enzymes face the challenge of resistance development due to high mutation rates in many viruses.[2][3] An alternative and promising approach is to target host cell pathways that viruses hijack for their replication.[2][4][5] This strategy offers the potential for broad-spectrum activity and a higher genetic barrier to resistance.[4] SRX3177 is a novel, first-in-class small molecule that functions as a potent triple-action inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) proteins BRD2/4.[6][7][8] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative in vitro efficacy data against SARS-CoV-2, and detailed experimental protocols for its evaluation.
Mechanism of Action: A Tri-Pronged Attack on Host Dependencies
This compound disrupts the viral life cycle by simultaneously blocking three distinct host signaling pathways critical for viral replication and survival of the infected cell.[6][7]
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in viral infections to support replication.[6][9][10] SARS-CoV-2 infection, for instance, leads to the overactivation of this pathway, making it a critical therapeutic target.[6] this compound directly inhibits PI3K, the gateway to this cascade, thereby cutting off a crucial support system for the virus.[6][11]
Disruption of BET Bromodomain-Viral Protein Interaction
BET proteins, particularly BRD2 and BRD4, act as epigenetic readers that are essential for the transcription of key genes, including oncogenes like c-Myc.[6][11] Certain viruses exploit this system. The SARS-CoV-2 envelope (E) protein, for example, is acetylated by host enzymes and then binds to the bromodomain 1 (BD1) of BRD2/4.[6] This interaction is critical for viral replication. This compound competitively binds to this same acetyl-lysine pocket on the bromodomain, effectively blocking the E protein from docking and thereby halting a key replication step.[6]
Role of CDK4/6 Inhibition
While the primary antiviral mechanisms are linked to PI3K and BET inhibition, the targeting of CDK4/6 adds another layer of activity. CDK4/6 are key regulators of the cell cycle. By inhibiting these kinases, this compound can influence cell proliferation. At concentrations effective against SARS-CoV-2, this compound has a minimal impact on the proliferation of Calu-3 lung cancer cells, suggesting a favorable therapeutic window where antiviral effects are achieved without significant cytotoxicity.[6]
In Vitro Antiviral Efficacy and Cytotoxicity
This compound demonstrates potent antiviral activity against the SARS-CoV-2 Omicron variant at sub-micromolar concentrations. Its efficacy is significantly enhanced when used in combination with other antiviral agents, such as the RdRp inhibitor EIDD-1931 (the active form of Molnupiravir) or the entry inhibitor MU-UNMC-2.[1][6]
Table 1: Cytotoxicity and Antiviral Activity of this compound and Comparators against SARS-CoV-2 (Omicron) in Calu-3 Cells
| Compound | CC₅₀ (μM) [48h] | IC₅₀ (μM) [24h] | Selectivity Index (SI = CC₅₀/IC₅₀) |
|---|---|---|---|
| This compound | 4.57[6] | 0.25[6] | 18.28 |
| EIDD-1931 | 16.54[6] | Not explicitly stated | - |
| MU-UNMC-2 | >100[6] | Not explicitly stated | - |
Table 2: Synergistic Antiviral Effects of this compound in Combination Therapies
| Combination | Cell Line | Analysis Model | Synergy Score | Key Finding |
|---|---|---|---|---|
| This compound + EIDD-1931 | Calu-3 | Loewe Additive | 14.25[6] | The combination shows a strong synergistic effect.[6] |
| This compound + MU-UNMC-2 | Calu-3 | Loewe Additive | 17.84[6] | The combination shows a strong synergistic effect.[6] |
| this compound + MU-UNMC-2 (0.1 μM fixed dose) | Calu-3 | Dose-Response | - | this compound IC₅₀ is reduced to 0.12 μM.[6] |
Detailed Experimental Protocols
The following are methodologies for key in vitro assays used to characterize the antiviral and cytotoxic properties of this compound.
Cytotoxicity Assay
This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC₅₀).
-
Cell Line: Calu-3 human lung cancer cells.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Protocol:
-
Seed Calu-3 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds.
-
Incubate the plates for 48 hours at 37°C in a CO₂ incubator.[6]
-
Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC₅₀ value by fitting the data to a four-parameter variable slope sigmoidal dose-response curve.[6]
-
SARS-CoV-2 Replication Inhibition Assay
This assay quantifies the ability of a compound to inhibit viral replication, measured by the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
-
Cell Line: Calu-3 cells.
-
Virus: SARS-CoV-2 (e.g., Omicron variant).[6]
-
Method: Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).
-
Protocol:
-
Seed Calu-3 cells (e.g., 20,000 cells/well) in 96-well plates and incubate overnight.[6]
-
Pre-treat cells with various concentrations of this compound for 2 hours prior to infection.[6]
-
Infect the cells with SARS-CoV-2 at a defined multiplicity of infection (MOI).
-
Incubate the infected plates for 24 hours.[6]
-
Collect the cell culture supernatant.
-
Extract viral RNA from the supernatant.
-
Perform RT-qPCR using primers and probes specific to a viral gene (e.g., N gene) to quantify viral RNA copies.
-
Calculate the percentage of viral inhibition relative to untreated virus-infected controls and determine the IC₅₀ value.
-
Combination Antiviral Synergy Assay
This protocol assesses whether the combined effect of two drugs is greater than the sum of their individual effects.
-
Protocol:
-
Follow steps 1-3 of the Replication Inhibition Assay (Section 3.2).
-
For drug addition, create a matrix of fixed-dose combinations. For the this compound and EIDD-1931 combination, this compound was added 2 hours before infection, while EIDD-1931 was added at the time of infection.[6] For the this compound and MU-UNMC-2 combination, both were added 2 hours before infection.[6]
-
Follow steps 4-7 of the Replication Inhibition Assay.
-
Analyze the dose-response interaction landscape using software like SynergyFinder to calculate a synergy score based on a recognized model, such as the Loewe additivity model.[6] A score significantly above zero indicates synergy.
-
Conclusion
This compound represents a significant advancement in the development of host-directed antiviral therapies. Its unique ability to simultaneously inhibit the PI3K/Akt/mTOR pathway and the viral E protein-BRD4 interaction provides a powerful, multi-pronged mechanism to suppress viral replication. The potent in vitro activity against SARS-CoV-2 and the strong synergistic effects observed in combination with other antivirals highlight its potential as a valuable component of future therapeutic regimens.[1] Further preclinical and clinical evaluation is warranted to fully establish the therapeutic utility of this compound in treating viral diseases.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Targeting crucial host factors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
SRX3177: A Technical Guide to its Regulation of the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a novel small molecule inhibitor characterized by its unique triple-action mechanism, targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) protein BRD4. This multi-targeted approach is designed to orthogonally disrupt key oncogenic signaling pathways, offering a promising strategy for cancer therapy. This technical guide provides an in-depth analysis of this compound's regulatory effects on the PI3K/Akt/mammalian Target of Rapamycin (mTOR) pathway, a critical signaling cascade frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, through its direct inhibition of PI3K, initiates a cascade of downstream effects that ultimately curtail the pro-tumorigenic outputs of this pathway. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of this compound against its targets within the PI3K pathway and its effects on cancer cell lines.
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kα | 79.3 | Kinase Assay | [1] |
| PI3Kδ | 83.4 | Kinase Assay | [1] |
| CDK4 | 2.54 | Kinase Assay | [1] |
| CDK6 | 3.26 | Kinase Assay | [1] |
| BRD4 (BD1) | 32.9 | Binding Assay | [1] |
| BRD4 (BD2) | 88.8 | Binding Assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase and bromodomain targets.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Mantle Cell Lymphoma | Lymphoma | < 578 | Cell Viability Assay | [1] |
| Neuroblastoma | Neuroblastoma | < 385 | Cell Viability Assay | [1] |
| Hepatocellular Carcinoma | Liver Cancer | < 495 | Cell Viability Assay | [1] |
| Calu-3 | Lung Epithelial Cancer | CC50 = 4.57 µM (48h) | MTT Assay |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table summarizes the potency of this compound in inhibiting the growth of various cancer cell lines.
Regulation of the PI3K/Akt/mTOR Signaling Pathway by this compound
This compound directly inhibits the catalytic activity of Class I PI3K isoforms, primarily PI3Kα and PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane has profound downstream consequences.
Inhibition of Akt Phosphorylation
A primary consequence of PI3K inhibition by this compound is the suppression of Akt phosphorylation. Akt, a serine/threonine kinase, is a central node in the pathway. Its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTOR Complex 2 (mTORC2). By blocking the production of PIP3, this compound prevents the recruitment of Akt and PDK1 to the plasma membrane, thereby inhibiting Akt phosphorylation and activation. Preclinical studies have confirmed that this compound treatment leads to a dose-dependent decrease in Akt phosphorylation.
Downstream Effects on mTORC1 and mTORC2
While direct quantitative data on the specific effects of this compound on mTORC1 and mTORC2 activity are limited in the public domain, the mechanism of PI3K inhibition allows for well-established inferences.
-
mTORC1: Activated Akt phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. By inhibiting Akt, this compound is expected to lead to the activation of the TSC1/TSC2 complex, which in turn inhibits mTORC1 signaling. This would result in the dephosphorylation and activation of key mTORC1 substrates, including the ribosomal protein S6 kinase (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The hypophosphorylation of 4E-BP1 leads to the sequestration of the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of proteins essential for cell growth and proliferation.
-
mTORC2: The role of this compound in regulating mTORC2 is more complex. mTORC2 is responsible for phosphorylating Akt at Ser473, leading to its full activation. By inhibiting PI3K, this compound indirectly dampens the feedback loops that can activate mTORC2. However, the direct impact of this compound on mTORC2 kinase activity has not been explicitly detailed in available literature.
Caption: this compound inhibits PI3K, blocking downstream Akt and mTORC1 signaling.
Experimental Protocols
While detailed protocols specific to this compound are not publicly available, the following are generalized methodologies for key experiments used to assess the impact of inhibitors on the PI3K/Akt/mTOR pathway. These can be adapted for use with this compound.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., mantle cell lymphoma, neuroblastoma, or hepatocellular carcinoma cell lines) at a suitable density in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473 and Thr308), mTOR, S6K1, and 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
In Vitro PI3K Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.
1. Reagents and Materials:
-
Recombinant human PI3Kα and PI3Kδ enzymes.
-
PIP2 substrate.
-
Kinase assay buffer.
-
ATP.
-
This compound at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the PI3K enzyme, this compound (or vehicle control), and the lipid substrate (PIP2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically a luminescent readout.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
The Multifaceted Interaction of SRX3177 with BRD4 Bromodomains: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX3177 is a novel small molecule inhibitor that has garnered significant interest for its unique triple-action mechanism, concurrently targeting Phosphatidylinositol 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the Bromodomain and Extra-Terminal (BET) family protein BRD4. This technical guide focuses on the interaction between this compound and the bromodomains of BRD4, a key epigenetic reader. By competitively binding to the acetyl-lysine binding pockets of BRD4's two bromodomains, BD1 and BD2, this compound effectively displaces BRD4 from chromatin. This disruption of BRD4's scaffolding function leads to the downregulation of key oncogenes, most notably c-Myc, thereby inhibiting cancer cell proliferation and survival. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this interaction, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and BRD4
This compound is a potent triple inhibitor with demonstrated efficacy in various cancer models. Its multifaceted approach allows for the simultaneous disruption of three critical oncogenic signaling pathways. One of its key targets, BRD4, is a member of the BET family of proteins, which play a crucial role in the regulation of gene transcription. BRD4 contains two tandem bromodomains, BD1 and BD2, which are responsible for recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is pivotal for the recruitment of the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the transcriptional activation of key proto-oncogenes like c-Myc and Cyclin D1. Dysregulation of BRD4 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound's ability to inhibit BRD4 represents a cornerstone of its anti-cancer activity.
Quantitative Analysis of this compound-BRD4 Interaction
The inhibitory potency of this compound against the individual bromodomains of BRD4 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate a potent interaction.
| Target | Parameter | Value (nM) | Reference |
| BRD4 Bromodomain 1 (BD1) | IC50 | 32.9 | [1] |
| BRD4 Bromodomain 2 (BD2) | IC50 | 88.8 | [1] |
Experimental Protocols for Characterizing the this compound-BRD4 Interaction
A variety of biophysical and biochemical assays are employed to characterize the binding of small molecule inhibitors to BRD4 bromodomains. Below are detailed methodologies for key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based proximity assay used to measure the competitive binding of inhibitors to BRD4.
Principle: The assay relies on the interaction between a biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16) bound to streptavidin-coated donor beads and a His-tagged BRD4 bromodomain construct bound to nickel chelate (Ni-NTA) acceptor beads. When in close proximity, excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 520-620 nm. Competitive inhibitors like this compound disrupt the BRD4-histone peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
BRD4-BD1 (or BD2) protein (His-tagged): Diluted to the desired concentration in assay buffer.
-
Biotinylated-Histone H4 peptide (Ac-K5,8,12,16): Diluted to the desired concentration in assay buffer.
-
This compound: Prepared in a serial dilution series in DMSO, then further diluted in assay buffer.
-
Streptavidin Donor Beads and Ni-NTA Acceptor Beads: Reconstituted according to the manufacturer's protocol.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the BRD4-BD1 protein solution.
-
Add 5 µL of the biotinylated-histone H4 peptide solution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 10 µL of a pre-mixed solution of streptavidin donor beads and Ni-NTA acceptor beads.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The raw data is normalized to the controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known BRD4 inhibitor like JQ1).
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (this compound) is titrated into a sample cell containing the protein (BRD4 bromodomain). The heat released or absorbed upon binding is measured by a sensitive calorimeter.
Detailed Protocol:
-
Sample Preparation:
-
BRD4-BD1 (or BD2) protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects.
-
The concentrations of both protein and ligand are precisely determined.
-
-
ITC Experiment:
-
The sample cell is filled with the BRD4 protein solution (e.g., 10-50 µM).
-
The injection syringe is loaded with the this compound solution (e.g., 100-500 µM).
-
A series of small, precisely controlled injections of this compound are made into the sample cell while the temperature is kept constant.
-
The heat change after each injection is measured and integrated.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Principle: Cells are treated with the compound of interest (this compound) and then heated to various temperatures. The binding of this compound to BRD4 is expected to increase the melting temperature of the BRD4 protein. The amount of soluble, non-denatured BRD4 at each temperature is then quantified, typically by Western blotting.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for BRD4.
-
Quantify the band intensities to generate a melting curve for BRD4 in the presence and absence of this compound.
-
-
Data Analysis:
-
Plot the normalized amount of soluble BRD4 as a function of temperature.
-
The shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
Visualizing the Mechanism and Workflow
This compound-BRD4 Signaling Pathway
Caption: this compound inhibits BRD4, disrupting gene transcription and cell proliferation.
AlphaScreen Experimental Workflow
Caption: Workflow for the AlphaScreen-based BRD4 competitive binding assay.
Logical Relationship of this compound's Anti-Cancer Mechanism via BRD4 Inhibition
Caption: Logical flow of this compound's mechanism of action through BRD4 inhibition.
Conclusion
This compound demonstrates potent, direct inhibition of the BRD4 bromodomains BD1 and BD2. This interaction disrupts the critical role of BRD4 in transcriptional regulation, leading to the downregulation of the oncogene c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells. The experimental methodologies outlined in this guide, including AlphaScreen, Isothermal Titration Calorimetry, and the Cellular Thermal Shift Assay, provide a robust framework for the continued investigation and characterization of this compound and other novel BRD4 inhibitors. A thorough understanding of the molecular interactions and cellular consequences of this compound's engagement with BRD4 is paramount for its continued development as a promising anti-cancer therapeutic.
References
SRX3177 chemical structure and properties
An In-depth Technical Guide to SRX3177: A Triple-Action Inhibitor of CDK4/6, PI3K, and BRD4
Introduction
This compound is a novel, potent, small-molecule inhibitor with a unique triple-action mechanism, simultaneously targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.[1][2][3] This multi-targeted approach is designed to overcome the limitations of single-agent therapies by disrupting key oncogenic signaling pathways involved in cell cycle progression, cell growth, and transcriptional regulation.[1] this compound has demonstrated broad cytotoxic activity across a variety of cancer cell lines and has also been investigated for its antiviral properties against SARS-CoV-2.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental methodologies related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[5] |
| CAS Number | 2241237-51-2[5] |
| Chemical Formula | C31H32N6O4S[5] |
| InChI Key | XJKTXWSMMWPNTP-UHFFFAOYSA-N[5] |
| SMILES | O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC=C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)=O)C=N5)C=C4[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 584.69 g/mol [4] |
| Exact Mass | 584.2206 g/mol [5] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (25 mg/mL)[5] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[4] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by concurrently inhibiting three critical signaling nodes: the PI3K/AKT/mTOR pathway, the CDK4/6-Rb pathway, and BRD4-mediated transcription.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound inhibits multiple isoforms of PI3K, thereby blocking the downstream phosphorylation of AKT and other effector proteins. This leads to the suppression of pro-survival signals and can induce apoptosis in cancer cells.
CDK4/6-Rb Pathway Inhibition
CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. They phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent expression of genes required for DNA replication. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, causing cell cycle arrest at the G1 checkpoint.
BRD4-Mediated Transcription Inhibition
BRD4, a member of the BET family, is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of key oncogenes, such as MYC. This compound competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby downregulating the expression of target oncogenes.
Quantitative Data Summary
This compound has been shown to be a potent inhibitor of its targets and exhibits significant cytotoxic and antiviral activity.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| BRD4 (BD1) | 33 nM[1][2] |
| BRD4 (BD2) | 89 nM[1][2] |
| PI3Kα | 79 nM[1][2] |
| PI3Kδ | 83 nM[1][2] |
| PI3Kγ | 3.18 µM[1][2] |
| CDK4 | <2.5 nM[1][2] |
| CDK6 | 3.3 nM[1][2] |
Table 4: Cellular Activity of this compound
| Cell Line | Assay | Value |
| Calu-3 | Cytotoxicity (CC50, 48h) | 4.57 µM[1] |
| Calu-3 | SARS-CoV-2 Omicron Inhibition (IC50, 24h) | 0.25 µM[1] |
| Mino, Granta-519, Jeko-1 (Mantle Cell Lymphoma) | Antitumor Activity (IC50) | Nanomolar range[4] |
| CHLA-136, SMS-KNCR, CHLA-255 (Neuroblastoma) | Antitumor Activity (IC50) | Nanomolar range[4] |
| HepG3, Hep3B, Huh7 (Hepatocellular Carcinoma) | Antitumor Activity (IC50) | Nanomolar range[4] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or CC50 values by plotting the data using a non-linear regression model.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of downstream targets of PI3K (e.g., p-Akt) and CDK4/6 (e.g., p-Rb).
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-Rb) and the total protein as a loading control, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound affects the binding of BRD4 to specific gene promoters or enhancers (e.g., the MYC promoter).
Methodology:
-
Cross-linking: Treat cells with this compound, followed by cross-linking of proteins to DNA with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted samples.
-
Analysis: Quantify the amount of a specific DNA sequence (e.g., the MYC promoter) in the immunoprecipitated samples using quantitative PCR (qPCR). The results are typically expressed as a percentage of the input chromatin.
Conclusion
This compound is a promising multi-targeted inhibitor with a well-defined mechanism of action against key cancer-related pathways. Its ability to simultaneously inhibit CDK4/6, PI3K, and BRD4 provides a strong rationale for its further investigation as a potential therapeutic agent in various cancers. The experimental protocols outlined in this guide provide a foundation for researchers to explore the biological activities and therapeutic potential of this and similar multi-targeted compounds.
References
- 1. [PDF] A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity | Semantic Scholar [semanticscholar.org]
- 2. A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SRX3177: A Multi-Targeted Inhibitor for Mantle Cell Lymphoma
Application Notes and Protocols for Researchers
Introduction
Mantle cell lymphoma (MCM) is a rare and aggressive subtype of non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) chromosomal translocation, leading to the overexpression of cyclin D1.[1][2] Despite advancements in treatment, MCL remains a significant clinical challenge due to inevitable disease relapse and the development of drug resistance.[3] SRX3177 is a novel, in-silico designed small molecule inhibitor with a thieno-pyranone (TP) scaffold that demonstrates a multi-targeted approach to treating MCL.[3] It concurrently targets three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic reader protein BRD4.[3] This multi-pronged attack disrupts the cancer cell's machinery at different levels, offering a promising strategy to overcome resistance to single-agent therapies.[3]
These application notes provide a summary of the pre-clinical data on this compound's efficacy in mantle cell lymphoma cell lines and detailed protocols for key experimental procedures.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of mantle cell lymphoma cell lines, demonstrating potent inhibition at nanomolar concentrations. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | IC50 (nM) |
| JeKo-1 | 340 |
| Mino | 29 |
| Rec-1 | 630 |
| Granta | 1300 |
| JVM-2 | 1500 |
Table 1: Anti-proliferative activity of this compound in various mantle cell lymphoma cell lines.[3]
Furthermore, this compound has shown the ability to overcome ibrutinib resistance. In an ibrutinib-resistant JeKo-1 cell line, this compound exhibited a maximal IC50 of 150 nM, compared to 64 µM for ibrutinib, highlighting its potential in treating relapsed or refractory MCL.[3]
Mechanism of Action
This compound's efficacy stems from its simultaneous inhibition of three critical signaling pathways involved in MCL pathogenesis:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. This compound blocks signaling through this pathway, as evidenced by the inhibition of AKT phosphorylation.[3]
-
CDK4/6-Rb Pathway: By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein. This leads to cell cycle arrest, primarily at the G1 phase.[3][4]
-
BRD4 and Transcriptional Regulation: this compound's inhibition of the epigenetic reader protein BRD4 leads to the downregulation of key oncogenes, including c-MYC and BCL2.[3] This is achieved by blocking BRD4 binding to the promoter and enhancer regions of these genes.[3] this compound has also been shown to decrease the stability and half-life of c-MYC protein.[3]
The combined effect of targeting these pathways is the induction of a strong apoptotic response and cell cycle arrest in MCL cells.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in mantle cell lymphoma.
Experimental Protocols
Cell Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation in mantle cell lymphoma cell lines.
Materials:
-
Mantle cell lymphoma cell lines (e.g., JeKo-1, Mino, Rec-1, Granta, JVM-2)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay
-
Plate reader
Procedure:
-
Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells, resulting in final concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/7-AAD Staining)
Objective: To quantify the induction of apoptosis in MCL cells following treatment with this compound.
Materials:
-
MCL cell lines
-
This compound
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit with 7-AAD (BioLegend) or similar
-
Flow cytometer
Procedure:
-
Seed MCL cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at various concentrations (e.g., 100 nM, 200 nM) and a vehicle control for 24 hours.[5]
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add FITC Annexin V and 7-AAD to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the targeted signaling pathways.
Materials:
-
MCL cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-Rb, anti-Rb, anti-c-MYC, anti-BCL2, anti-PARP, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MCL cells with this compound at desired concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in MCL cell lines.
Conclusion
This compound represents a promising therapeutic agent for mantle cell lymphoma, including cases that have developed resistance to existing therapies. Its unique ability to simultaneously inhibit PI3K, CDK4/6, and BRD4 provides a powerful and multi-faceted attack on the oncogenic drivers of this disease. The protocols outlined above provide a framework for researchers to further investigate the pre-clinical efficacy and mechanism of action of this compound in mantle cell lymphoma.
References
- 1. Malignant hematopoietic cell lines: in vitro models for the study of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 4 mantle cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Mantle cell lymphoma: biology, pathogenesis, and the molecular basis of treatment in the genomic era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MYC-Driven Mantle Cell Lymphoma with the Multifaceted Inhibitor LCI139: Overcoming Drug Resistance and Enhancing Therapeutic Potential [synapse.patsnap.com]
Application Notes and Protocols for SRX3177 in Neuroblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a novel small molecule inhibitor that uniquely targets three key oncogenic pathways simultaneously: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extraterminal (BET) protein BRD4.[1][2] This triple-action mechanism makes this compound a promising therapeutic candidate for various malignancies, including neuroblastoma, a pediatric cancer often driven by MYC amplification and dysregulated cell cycle and survival signaling. These application notes provide a summary of the available data on the dose-response relationship of this compound in neuroblastoma models and outline relevant experimental protocols.
Data Presentation: Dose-Response of this compound in Neuroblastoma Cell Lines
This compound has demonstrated potent anti-proliferative activity in a panel of cancer cell lines, including those derived from neuroblastoma. The half-maximal inhibitory concentration (IC50) values are reported to be in the nanomolar range, indicating significant potency.
| Cell Line | Cancer Type | Key Features | Reported IC50 of this compound |
| Neuroblastoma Panel | Neuroblastoma | MYC-dependent | Maximal IC50: 385 nM |
| CHLA-136 | Neuroblastoma | MYC-dependent | Nanomolar range |
| SMS-KNCR | Neuroblastoma | MYC-dependent | Nanomolar range |
| CHLA-255 | Neuroblastoma | MYC-dependent | Nanomolar range |
Note: The available data indicates IC50 values are in the nanomolar range without specifying the exact values for each cell line beyond a maximal reported IC50.
Signaling Pathways Targeted by this compound in Neuroblastoma
This compound exerts its anti-cancer effects by concurrently inhibiting three critical signaling pathways implicated in neuroblastoma pathogenesis.
Caption: this compound simultaneously inhibits CDK4/6, PI3K, and BRD4 pathways.
Experimental Protocols
The following are generalized protocols for assessing the dose-response of this compound in neuroblastoma cell lines. These should be optimized for specific cell lines and laboratory conditions.
Cell Viability/Cytotoxicity Assay
This protocol is for determining the IC50 value of this compound in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., CHLA-136, SMS-KNCR, CHLA-255)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
References
SRX3177: A Novel Triple-Action Inhibitor for Hepatocellular Carcinoma
For Research Use Only
Application Notes
Introduction
SRX3177 is a novel, rationally designed small molecule inhibitor with a unique triple-action mechanism, simultaneously targeting three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extraterminal (BET) protein BRD4.[1][2][3] Dysregulation of these pathways is a hallmark of many cancers, including hepatocellular carcinoma (HCC).[1] By orthogonally disrupting these critical cancer cell signaling networks, this compound presents a promising therapeutic strategy to overcome the limitations of single-agent targeted therapies and demonstrates potent anti-tumor activity in preclinical models of HCC.[1][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK4/6 and PI3K, and it also inhibits the epigenetic reader protein BRD4.[1] The concurrent inhibition of these three targets leads to a multi-pronged attack on cancer cell proliferation, survival, and growth.
-
CDK4/6 Inhibition: Blocks the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[1]
-
PI3K Inhibition: Inhibits the PI3K/Akt signaling pathway, which is crucial for cell growth, survival, and proliferation.[1]
-
BRD4 Inhibition: Downregulates the transcription of key oncogenes, including MYC and cyclin D1, further promoting cell cycle arrest.[1]
This triple inhibition has been shown to be more potent and less toxic to normal epithelial cells compared to the combined administration of three individual inhibitors targeting each pathway separately.[1][2]
Preclinical Efficacy in Hepatocellular Carcinoma
This compound has demonstrated significant antitumor activity against various PI3K-dependent hepatocellular carcinoma cell lines, including HepG3, Hep3B, and Huh7, with IC50 values in the nanomolar range.[3] In a panel of HCC cell lines, this compound showed a maximal IC50 value of 495 nM.[1] Furthermore, treatment with this compound has been shown to reduce the phosphorylation of Akt (a downstream effector of PI3K) and Rb (a downstream effector of CDK4/6) in Huh7 cells.[3]
Quantitative Data Summary
| Target/Cell Line | IC50 Value | Reference |
| Biochemical Assays | ||
| CDK4 | <2.5 nM | [3] |
| CDK6 | 3.3 nM | [3] |
| PI3Kα | 79 nM | [3] |
| PI3Kδ | 83 nM | [3] |
| PI3Kγ | 3.18 µM | [3] |
| BRD4 BD1 | 33 nM | [3] |
| BRD4 BD2 | 89 nM | [3] |
| Cell-Based Assays | ||
| Hepatocellular Carcinoma Cell Lines | 495 nM (maximal) | [1] |
| Mantle Cell Lymphoma Cell Lines | 578 nM (maximal) | [1] |
| Neuroblastoma Cell Lines | 385 nM (maximal) | [1] |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols: SRX3177 for SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing SRX3177, a potent triple-activity CDK4/6-PI3K-BET inhibitor, for the inhibition of SARS-CoV-2 replication. The following sections detail the mechanism of action, experimental procedures, and key quantitative data derived from in vitro studies.
Introduction
This compound is a small molecule inhibitor targeting Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal domain (BET) proteins.[1][2] Its multifaceted mechanism of action makes it a compelling candidate for antiviral research, particularly against SARS-CoV-2. The compound has been shown to block the replication of the SARS-CoV-2 Omicron variant at sub-micromolar concentrations in Calu-3 cells.[1][2] Furthermore, this compound demonstrates a synergistic antiviral effect when used in combination with other antiviral agents like the RNA-dependent RNA polymerase (RdRp) inhibitor EIDD-1931 (the active form of Molnupiravir) and the SARS-CoV-2 entry inhibitor MU-UNMC-2.[1][2]
Mechanism of Action
This compound's antiviral activity against SARS-CoV-2 is attributed to its ability to interfere with key host cell signaling pathways that the virus hijacks for its replication and pathogenesis. The interaction of the SARS-CoV-2 envelope (E) protein with host bromodomain proteins BRD2 and BRD4 is crucial for the viral life cycle.[1] this compound can disrupt this interaction.[1] Additionally, SARS-CoV-2 infection activates the PI3K/Akt/mTOR signaling pathway, which is essential for viral protein synthesis and pro-inflammatory cytokine production.[1] By inhibiting PI3K, this compound can effectively suppress this pathway. The SARS-CoV-2 E protein has also been shown to attenuate NF-κB signaling, a pathway involved in the antiviral response; while the direct effect of this compound on this attenuation is still under investigation, its targeting of host factors involved in viral replication is clear.[1]
Signaling Pathway and Drug Targets
Caption: this compound inhibits key host factors BRD2/4, PI3K, and CDK4/6.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and its combinations against the SARS-CoV-2 Omicron variant in Calu-3 cells.
Table 1: Cytotoxicity and Antiviral Activity of Single Agents
| Compound | CC50 (μM) | IC50 (μM) |
| This compound | 4.57 | 0.25 |
| EIDD-1931 | 16.54 | 0.73 |
| MU-UNMC-2 | > 20 | 0.23 |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.
Table 2: Antiviral Activity of this compound in Combination with Other Inhibitors
| Combination | IC50 of Second Agent (μM) | Loewe Synergy Score |
| This compound (0.1 μM) + EIDD-1931 | 0.00523 | 14.25 |
| This compound (0.1 μM) + MU-UNMC-2 | 0.12 | 17.84 |
A Loewe synergy score greater than 10 is considered synergistic.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Calu-3 human lung adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Virus: SARS-CoV-2 Omicron variant.
-
Compounds: this compound, EIDD-1931, and MU-UNMC-2 dissolved in DMSO to create stock solutions.
Cytotoxicity Assay (MTT Assay)
-
Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, EIDD-1931, or MU-UNMC-2.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value using non-linear regression analysis.
SARS-CoV-2 Inhibition Assay
-
Seed Calu-3 cells in a 96-well plate and grow to 80-90% confluency.
-
For single-agent studies, pre-treat the cells with various concentrations of this compound for 2 hours prior to infection.
-
For combination studies, pre-treat the cells with a fixed dose of this compound (e.g., 0.1 μM) for 2 hours.
-
Infect the cells with SARS-CoV-2 Omicron variant at a multiplicity of infection (MOI) of 0.1.
-
For combination studies, add the second drug (EIDD-1931 or MU-UNMC-2) at the time of infection.
-
Incubate the plates for 24 hours at 37°C.
-
Collect the cell culture supernatant for viral load quantification.
Viral Load Quantification (RT-qPCR)
-
Extract viral RNA from the collected supernatant using a viral RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and probes specific for the SARS-CoV-2 N gene.
-
Use a standard curve to determine the viral copy number in each sample.
-
Calculate the percentage of viral inhibition for each drug concentration compared to the untreated virus control.
-
Determine the IC50 values by fitting the dose-response curves using a non-linear regression model.
Experimental Workflow
Caption: Workflow for SARS-CoV-2 inhibition assay using this compound.
Conclusion
This compound presents a promising multi-targeted approach for inhibiting SARS-CoV-2 replication. The protocols and data presented herein provide a comprehensive guide for researchers to investigate the antiviral properties of this compound, both as a standalone agent and in combination therapies. The synergistic effects observed with other antiviral compounds highlight the potential for developing more effective treatment strategies against current and future coronavirus variants.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRX3177 and Remdesivir Combination Therapy for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains and the complexities of viral pathogenesis necessitate the exploration of novel therapeutic strategies. Combination therapy, utilizing drugs with distinct mechanisms of action, presents a promising approach to enhance antiviral efficacy, overcome resistance, and reduce dose-limiting toxicities.[1][2][3] This document outlines the rationale and provides detailed protocols for investigating the combination of SRX3177 and remdesivir as a potential antiviral treatment.
This compound is a potent, triple-activity inhibitor targeting Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal domain (BET) proteins.[4][5][6][7] By modulating host cell cycle, survival signaling, and transcriptional regulation, this compound can disrupt the cellular environment required for viral replication.[4][5] Remdesivir is a well-established antiviral agent that functions as a nucleoside analog, inhibiting the viral RNA-dependent RNA polymerase (RdRp) and thereby terminating viral genome replication.[8][9][10][11][12]
Preclinical studies have demonstrated the synergistic antiviral effects of this compound when combined with another RdRp inhibitor, molnupiravir, against the Omicron variant of SARS-CoV-2.[4][5] This suggests a strong scientific basis for exploring the combination of this compound with remdesivir. This document provides the necessary protocols to evaluate the in vitro efficacy and synergistic potential of this drug combination.
Data Presentation
The following tables provide a framework for summarizing key quantitative data from the proposed experiments.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Cell Line | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | |||||
| Remdesivir |
Table 2: Combination Therapy Synergy Analysis
| Drug Combination (Ratio) | Synergy Score (e.g., Bliss, Loewe) | Combination Index (CI) | Dose Reduction Index (DRI) - this compound | Dose Reduction Index (DRI) - Remdesivir |
| This compound + Remdesivir (1:1) | ||||
| This compound + Remdesivir (1:5) | ||||
| This compound + Remdesivir (5:1) |
Signaling Pathways and Rationale for Combination
The proposed combination of this compound and remdesivir targets both host and viral factors, creating a multi-pronged attack on the viral life cycle.
Caption: Dual mechanism of action for this compound and remdesivir combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound and remdesivir combination therapy.
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic concentration (CC50) of this compound and remdesivir on the host cell line.
Materials:
-
Selected cell line (e.g., Calu-3, Vero E6)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound and remdesivir stock solutions
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound and remdesivir in cell culture medium.
-
After 24 hours, remove the medium from the cells and add the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value, which is the concentration of the drug that reduces cell viability by 50%.
Plaque Reduction Neutralization Test (PRNT)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and remdesivir against the target virus.[13][14][15][16]
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates
-
Virus stock of known titer (plaque-forming units/mL)
-
Serial dilutions of this compound and remdesivir
-
Overlay medium (e.g., containing 1% methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Prepare serial dilutions of each drug in serum-free medium.
-
Mix each drug dilution with an equal volume of virus suspension (containing approximately 100 PFU). Incubate for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and inoculate with the drug-virus mixture.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium.
-
Incubate until visible plaques are formed (typically 2-4 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50 value, the drug concentration that reduces the number of plaques by 50%.
Viral Load Quantification by RT-qPCR
Objective: To quantify the reduction in viral RNA in the supernatant of infected cells treated with this compound and remdesivir.[17][18][19][20]
Materials:
-
Infected cell culture supernatants from the combination assay
-
Viral RNA extraction kit
-
Reverse transcriptase and qPCR reagents
-
Primers and probes specific to a viral gene
-
qPCR instrument
Protocol:
-
Collect supernatants from infected cells treated with various concentrations of the drugs (single and combination) at a specific time point post-infection (e.g., 24 or 48 hours).
-
Extract viral RNA from the supernatants using a commercial kit.
-
Perform one-step or two-step RT-qPCR using primers and a probe targeting a conserved region of the viral genome.
-
Generate a standard curve using a known quantity of viral RNA or a plasmid containing the target sequence.
-
Quantify the viral RNA copies in each sample based on the standard curve.
-
Calculate the percentage of viral load reduction for each treatment condition compared to the untreated virus control.
Synergy Analysis
Objective: To determine if the combination of this compound and remdesivir results in synergistic, additive, or antagonistic antiviral effects.[3][21][22][23]
Protocol:
-
Design a checkerboard dilution matrix with various concentrations of this compound and remdesivir.
-
Perform an antiviral assay (e.g., based on cytopathic effect inhibition or viral load reduction) using this matrix.[24][25][26][27]
-
Measure the antiviral effect for each combination.
-
Analyze the data using synergy models such as the Bliss independence model or the Loewe additivity model. Software like SynergyFinder can be used for these calculations.[4]
-
A synergy score greater than a defined threshold (e.g., >10 for Bliss) indicates a synergistic interaction.[21]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for evaluating the combination therapy and the logical relationship of the experimental outcomes.
Caption: Experimental workflow for combination therapy evaluation.
Caption: Logical relationship of experimental outcomes for combination therapy.
References
- 1. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 12. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 15. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative nucleic acid amplification methods and their implications in clinical virology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 25. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
Application Notes and Protocols: SRX3177 in Cycloheximide Chase Assays for Protein Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a novel small molecule inhibitor that simultaneously targets three key oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extraterminal (BET) protein BRD4.[1][2] This multi-targeted approach offers a promising strategy in cancer therapy by orthogonally disrupting cancer cell signaling.[1] One of the documented downstream effects of this compound is the destabilization of the oncoprotein c-Myc, a critical regulator of cell proliferation and survival.[3]
These application notes provide a detailed protocol for utilizing this compound in a cycloheximide (CHX) chase assay to quantitatively assess its impact on the stability of target proteins, with a specific focus on c-Myc. The CHX chase assay is a widely used technique to determine the half-life of a protein by inhibiting new protein synthesis with cycloheximide and observing the degradation of the existing protein pool over time.[4][5][6][7][8]
Principle of the Assay
The cycloheximide chase assay coupled with this compound treatment allows for the specific evaluation of how this triple inhibitor affects the degradation rate of a target protein. By treating cells with this compound, the targeted pathways are inhibited, potentially altering the post-translational modifications and protein-protein interactions that govern the stability of proteins like c-Myc. The subsequent addition of cycloheximide halts all new protein synthesis, enabling the monitoring of the decay of the pre-existing protein population via methods such as Western blotting.
Data Presentation
The following table summarizes the expected quantitative data from a cycloheximide chase assay investigating the effect of this compound on c-Myc protein stability. The data presented here is illustrative, and researchers should populate it with their own experimental findings.
| Treatment | Time Point (minutes) | c-Myc Protein Level (Normalized to t=0) | Calculated Half-life (t½) |
| Vehicle (DMSO) | 0 | 1.00 | \multirow{5}{}{Approx. 20-30 min} |
| 15 | User-defined value | ||
| 30 | User-defined value | ||
| 60 | User-defined value | ||
| 120 | User-defined value | ||
| This compound (e.g., 1 µM) | 0 | 1.00 | \multirow{5}{}{Significantly reduced} |
| 15 | User-defined value | ||
| 30 | User-defined value | ||
| 60 | User-defined value | ||
| 120 | User-defined value |
Note: The half-life of c-Myc is known to be short, typically around 20-30 minutes in many cell lines. Treatment with this compound is expected to further decrease this half-life.
Signaling Pathway Overview
This compound induces c-Myc protein degradation through the combined inhibition of PI3K, CDK4/6, and BRD4. The following diagram illustrates the key signaling events modulated by this compound that converge on c-Myc stability.
References
- 1. Activation of PI3K/Akt and MAPK pathways regulates Myc-mediated transcription by phosphorylating and promoting the degradation of Mad1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PI3K/Akt and MAPK pathways regulates Myc-mediated transcription by phosphorylating and promoting the degradation of Mad1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Phosphorylation by glycogen synthase kinase-3 controls c-myc proteolysis and subnuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of GSK-3β in the Regulation of Protein Turnover, Myosin Phenotype, and Oxidative Capacity in Skeletal Muscle under Disuse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of c-Myc Protein Abundance by a Protein Phosphatase 2A–Glycogen Synthase Kinase 3β–Negative Feedback Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation-dependent degradation of c-Myc is mediated by the F-box protein Fbw7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRX3177 Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a novel small molecule that functions as a triple inhibitor, concurrently targeting Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the Bromodomain and Extra-Terminal (BET) protein BRD4.[1][2][3][4] Its action as a BRD4 inhibitor makes it a valuable tool for studying epigenetic regulation and gene transcription. BRD4 is a chromatin "reader" that binds to acetylated histones and plays a critical role in the transcription of key oncogenes, including c-Myc.[1][5] By occupying the acetyl-lysine binding pockets of BRD4, this compound effectively displaces it from chromatin, leading to the downregulation of target gene expression.[2][5]
This document provides detailed protocols for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its impact on BRD4 occupancy at specific genomic loci.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the ChIP protocol.
Quantitative Data
The following table summarizes representative data from a Chromatin Immunoprecipitation (ChIP) experiment followed by quantitative PCR (qPCR) to assess the effect of this compound on BRD4 occupancy at the MYC gene promoter. The data is based on the findings reported by Burgoyne et al. in "A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity".[2]
| Cell Line | Treatment | Target Locus | BRD4 Occupancy (% of Vehicle Control) |
| Huh7 (Hepatocellular Carcinoma) | Vehicle (DMSO) | MYC TSS | 100% |
| Huh7 (Hepatocellular Carcinoma) | This compound (1 µM) | MYC TSS | Significantly Reduced |
| Jeko-1 (Mantle Cell Lymphoma) | Vehicle (DMSO) | MYC TSS | 100% |
| Jeko-1 (Mantle Cell Lymphoma) | This compound (1 µM) | MYC TSS | Significantly Reduced |
Note: The term "Significantly Reduced" indicates a substantial decrease in BRD4 binding as determined by the original study. For precise quantification, it is recommended to perform the experiment and data analysis as described in the protocol below.
Experimental Protocols
This compound Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted from standard BRD4 ChIP procedures and tailored for the investigation of this compound's effect on BRD4 chromatin binding.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Anti-BRD4 antibody (ChIP-grade)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target loci (e.g., MYC promoter, BCL2 promoter) and a negative control region.
Primer Sequences for qPCR:
| Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| c-MYC Promoter | ATAATGCGAGGGTCTGGAC | CAGCGAGTTAGATAAAGCCC |
| BCL2 Promoter | Commercially available primers are recommended for optimal performance (e.g., from Cell Signaling Technology). | Commercially available primers are recommended for optimal performance (e.g., from Cell Signaling Technology). |
| Negative Control Region | (Select a gene-desert region) | (Select a gene-desert region) |
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Huh7, Jeko-1) at an appropriate density and allow them to adhere or recover.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or with vehicle (DMSO) for the specified duration (e.g., 6-24 hours).
-
-
Protein-DNA Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend the pellet in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is crucial and cell-type dependent.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with anti-BRD4 antibody or Normal Rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then with Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using the purified ChIP DNA and input DNA with primers for the target gene promoters (c-Myc, BCL2) and a negative control region.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Normalize the results for the this compound-treated samples to the vehicle-treated samples to determine the change in BRD4 occupancy.
-
References
- 1. [PDF] A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 inhibition impairs DNA mismatch repair, induces mismatch repair mutation signatures and creates therapeutic vulnerability to immune checkpoint blockade in MMR-proficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRX3177 In Vivo Studies in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a novel, first-in-class small molecule inhibitor that uniquely targets three critical oncogenic pathways simultaneously: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extraterminal (BET) protein BRD4.[1][2] This multi-targeted approach is designed to overcome resistance mechanisms and enhance anti-cancer activity by orthogonally disrupting cancer cell signaling. Preclinical data have demonstrated that this compound is a potent inhibitor of all three targets at nanomolar concentrations and shows significantly greater efficacy in cell-based assays compared to the combination of three individual inhibitors targeting these pathways.[2] Furthermore, in vivo studies have suggested efficacy with a favorable toxicity profile.[1]
These application notes provide a summary of the available preclinical data and generalized protocols for conducting in vivo studies of this compound in mouse xenograft models, based on standard methodologies in the field.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects by concurrently inhibiting three key signaling nodes that are often dysregulated in cancer:
-
CDK4/6 Inhibition : Blocks the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.
-
PI3K Inhibition : Attenuates the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
-
BRD4 Inhibition : Downregulates the transcription of key oncogenes, most notably MYC and Cyclin D1, by displacing BRD4 from chromatin.[2]
The simultaneous inhibition of these pathways is hypothesized to create a synthetic lethal effect in cancer cells, leading to enhanced tumor cell killing and delayed development of resistance.
Quantitative Data Summary
While specific in vivo tumor growth inhibition data from xenograft studies are not publicly detailed, the following in vitro potency data has been reported.[2]
| Target | IC50 (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4-BD1 | 32.9 |
| BRD4-BD2 | 88.8 |
In cell-based assays, this compound has been shown to be up to 82-fold more potent than palbociclib in various cancer cell lines, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[2] It was also reported to be 5-fold more potent than the combination of single-target inhibitors (BKM120 for PI3K, palbociclib for CDK4/6, and JQ1 for BRD4) and 40-fold less toxic to normal epithelial cells than this combination.[2]
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies with this compound, based on standard practices. These should be adapted and optimized for specific cell lines and research questions.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., mantle cell lymphoma, neuroblastoma, or hepatocellular carcinoma lines)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other extracellular matrix)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin or a cell scraper, wash with PBS, and perform a cell count. Resuspend the required number of cells (typically 1 x 10^6 to 10 x 10^7 cells per mouse) in a sterile solution of PBS and Matrigel (usually a 1:1 ratio) on ice. The final injection volume should be 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (and vehicle control) to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will need to be optimized.
-
Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for downstream analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like p-Rb, p-AKT, and c-MYC).
Pharmacodynamic (PD) Marker Analysis Protocol
This protocol describes the analysis of target engagement in tumor tissue.
Materials:
-
Excised tumor tissue
-
Formalin or liquid nitrogen for tissue preservation
-
Lysing buffer
-
Antibodies for Western blot or immunohistochemistry (e.g., anti-p-Rb, anti-p-AKT, anti-c-MYC)
Procedure:
-
Tissue Collection: Collect tumor samples at various time points after the final dose of this compound to assess the duration of target inhibition.
-
Tissue Processing: Either fix the tissue in formalin for immunohistochemistry (IHC) or snap-freeze in liquid nitrogen for Western blot analysis.
-
Western Blot:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p-Rb, total Rb, p-AKT, total AKT, and c-MYC, followed by secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Immunohistochemistry:
-
Embed formalin-fixed tissue in paraffin and section.
-
Perform antigen retrieval.
-
Incubate sections with primary and secondary antibodies.
-
Use a detection system to visualize the staining.
-
Score the intensity and percentage of positive cells.
-
Safety and Toxicity Assessment
Throughout the in vivo study, it is crucial to monitor for signs of toxicity.
Parameters to Monitor:
-
Body Weight: A significant and sustained decrease in body weight (e.g., >15-20%) can be an indicator of toxicity.
-
Clinical Observations: Monitor for changes in behavior, posture, and grooming.
-
Organ Histology: At the study endpoint, major organs (e.g., liver, spleen, kidney) can be collected for histopathological analysis to identify any treatment-related toxicities.
Based on available information, this compound has demonstrated a lack of detectable toxicity in vivo compared to high mortality rates observed with the combination of three separate inhibitors.[1]
Conclusion
This compound represents a promising therapeutic strategy due to its unique triple-inhibitor mechanism. The provided protocols offer a foundational framework for conducting in vivo xenograft studies to further evaluate its efficacy and mechanism of action. Rigorous experimental design and careful optimization of study parameters will be essential for generating robust and reproducible data.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SignalRX Pharmaceuticals To Present At The AACR Annual Meeting On Its First-In-Class Triple PI3K/CDK4-6/BRD4 Inhibitor this compound For Treating Cancer - BioSpace [biospace.com]
Application Notes and Protocols for SRX3177 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3177 is a novel, first-in-class small molecule inhibitor that simultaneously targets three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic regulator bromodomain-containing protein 4 (BRD4).[1][2] This triple-inhibitor was rationally designed to exploit synthetic lethality relationships in cancer cells, leading to a potent and broad anti-cancer activity.[1][3][4] By orthogonally disrupting these critical signaling nodes, this compound induces cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[1][5] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to evaluate its biological effects.
Mechanism of Action
This compound exerts its anti-cancer effects through the concurrent inhibition of three distinct molecular targets:
-
PI3K Inhibition: this compound targets the alpha and delta isoforms of PI3K, key components of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and growth. Inhibition of PI3K by this compound leads to decreased phosphorylation of the downstream effector Akt.
-
CDK4/6 Inhibition: As a potent ATP-competitive inhibitor of CDK4 and CDK6, this compound blocks the phosphorylation of the retinoblastoma (Rb) protein. This prevents the release of E2F transcription factors, thereby inducing a G1 cell cycle arrest.
-
BRD4 Inhibition: this compound binds to the bromodomains of BRD4, an epigenetic reader that regulates the transcription of key oncogenes, including MYC and Cyclin D1. By inhibiting BRD4, this compound downregulates the expression of these critical drivers of cell proliferation.[1]
The simultaneous inhibition of these three pathways results in a synergistic anti-tumor effect, leading to enhanced cancer cell cytotoxicity while being significantly less toxic to normal cells compared to the combination of three individual inhibitors.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from published studies.
Table 1: Enzymatic Inhibition Profile of this compound
| Target | IC₅₀ (nM) |
| CDK4 | <2.5 |
| CDK6 | 3.3 |
| PI3Kα | 79 |
| PI3Kδ | 83 |
| PI3Kγ | 3180 |
| BRD4 (BD1) | 33 |
| BRD4 (BD2) | 89 |
Data compiled from multiple sources.[6][7]
Table 2: Cytotoxic Activity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Mino | Mantle Cell Lymphoma | < 578 |
| Granta-519 | Mantle Cell Lymphoma | Not Specified |
| Jeko-1 | Mantle Cell Lymphoma | Not Specified |
| CHLA-136 | Neuroblastoma | < 385 |
| SMS-KNCR | Neuroblastoma | Not Specified |
| CHLA-255 | Neuroblastoma | Not Specified |
| HepG3 | Hepatocellular Carcinoma | < 495 |
| Hep3B | Hepatocellular Carcinoma | Not Specified |
| Huh7 | Hepatocellular Carcinoma | Not Specified |
Maximal IC₅₀ values are presented.[1]
Table 3: Cytotoxicity of this compound in a Lung Cancer Cell Line
| Cell Line | Cancer Type | CC₅₀ (µM) | Treatment Duration |
| Calu-3 | Lung Epithelial Cancer | 4.57 | 48 hours |
CC₅₀ (half-maximal cytotoxic concentration) was determined by MTT assay.[8]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 5.85 mg of this compound (MW: 584.69 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.01 to 20 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of Akt and Rb, downstream targets of PI3K and CDK4/6, respectively, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates or larger flasks
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH). Recommended dilutions should be determined from the antibody datasheet, typically 1:1000.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Seed cells and treat with this compound (e.g., 1 µM for 1-4 hours) and a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathways targeted by this compound.
Conclusion
This compound is a potent triple inhibitor with significant anti-cancer activity in a variety of cancer cell models. The protocols provided in these application notes offer a framework for researchers to investigate the cellular effects of this compound. It is recommended to optimize these protocols, particularly the concentration and duration of this compound treatment, for each specific cell line and experimental setup. Careful execution of these assays will provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
SRX3177 Technical Support Center: Kinase Assay Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using SRX3177. Below you will find troubleshooting advice and frequently asked questions regarding its potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, triple-action small molecule inhibitor.[1][2] It is designed to simultaneously target three key cancer-related proteins: Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphatidylinositol-3 Kinase (PI3K), and the bromodomains of BRD4.[1][3] By inhibiting these three distinct cancer-driving pathways, this compound aims to achieve greater efficacy and overcome resistance mechanisms compared to single-target therapies.[2]
Q2: How selective is this compound for its intended targets?
This compound has been shown to exhibit excellent selectivity for its primary targets (CDK4/6, PI3K, and BRD4).[1] This high selectivity has been confirmed through comprehensive screening methods, including KINOMEscan and BROMOscan assays.[1] These studies indicate a lack of significant off-target effects, suggesting that this compound's activity is primarily directed towards its intended targets.[1]
Q3: Has this compound shown any significant off-target kinase activity in profiling screens?
Based on available KINOMEscan data, this compound demonstrates a high degree of kinase selectivity.[1] The compound was designed to potently inhibit CDK4/6 and PI3K while minimizing interactions with other kinases.[4] The results from these broad kinase panels confirm the specificity of this compound, with no significant off-target kinase inhibition reported in the primary literature.[1]
Q4: What is the reported potency of this compound against its primary targets?
This compound exhibits nanomolar potency against its intended targets. The reported IC50 values are summarized in the table below.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that does not align with CDK4/6, PI3K, or BRD4 inhibition.
-
Possible Cause: While this compound is highly selective, it is essential to consider the complex interplay of cellular signaling pathways. The observed phenotype could be a downstream consequence of inhibiting one or more of the primary targets in your specific cellular model.
-
Troubleshooting Steps:
-
Confirm Target Engagement: In your experimental system, verify the inhibition of the intended targets (pRb for CDK4/6, pAkt for PI3K) using methods like Western blotting.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent and correlates with the IC50 values for the primary targets.
-
Use Control Compounds: Compare the effects of this compound with well-characterized, selective inhibitors of CDK4/6 (e.g., Palbociclib), PI3K (e.g., BKM120), and BRD4 (e.g., JQ1) individually and in combination.[2] This can help to dissect which target's inhibition is responsible for the observed phenotype.
-
Literature Review: Investigate potential synthetic lethal interactions or unexpected pathway crosstalk in your specific cancer cell type that might be revealed by the triple inhibition.
-
Issue 2: Discrepancies in kinase assay results compared to published data.
-
Possible Cause: Variations in experimental conditions can lead to different IC50 values. Factors such as ATP concentration, substrate used, enzyme source, and buffer composition can all influence the results.
-
Troubleshooting Steps:
-
Review Assay Protocol: Carefully compare your kinase assay protocol with the methodologies used in the primary literature for this compound. Pay close attention to the details of the assay conditions.
-
ATP Concentration: Ensure that the ATP concentration in your assay is at or near the Km value for the specific kinase being tested, as this can significantly impact IC50 measurements for ATP-competitive inhibitors.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution.
-
Control Inhibitors: Include a known control inhibitor for the kinase of interest in your assay to validate the experimental setup.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary targets.
| Target | IC50 (nM) | Assay Type |
| CDK4 | < 2.5 | Kinase Assay |
| CDK6 | 3.3 | Kinase Assay |
| PI3Kα | Nanomolar Potency | Kinase Assay |
| BRD4 (BD1) | Nanomolar Potency | Binding Assay |
| BRD4 (BD2) | Nanomolar Potency | Binding Assay |
Experimental Protocols
KINOMEscan Off-Target Profiling (General Methodology)
The selectivity of this compound was assessed using the KINOMEscan™ platform, a competitive binding assay. A general outline of the methodology is as follows:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
A large panel of human kinases is individually expressed as fusions with a DNA tag.
-
The test compound is incubated with the kinase-DNA tag fusion protein and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using qPCR.
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.
-
Visualizations
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: Intended targets of this compound in key signaling pathways.
References
- 1. A triple action CDK4/6-PI3K-BET inhibitor with augmented cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 3. scispace.com [scispace.com]
- 4. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
SRX3177 cytotoxicity in normal versus cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of SRX3177 in normal versus cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel "triple inhibitor" that simultaneously targets three key oncogenic pathways involved in cancer cell growth and proliferation: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the epigenetic regulator bromodomain-containing protein 4 (BRD4).[1] By orthogonally disrupting these signaling pathways, this compound is designed to maximally block cell cycle progression and cancer cell growth.[1]
Q2: How does the cytotoxicity of this compound compare between cancer and normal cell lines?
Q3: What are the downstream effects of this compound on cellular processes?
A3: this compound induces cell cycle arrest and apoptosis in cancer cells.[1] Mechanistically, it inhibits the phosphorylation of Akt (a downstream effector of PI3K) and retinoblastoma protein (Rb) (a downstream target of CDK4/6).[1] Furthermore, it blocks the binding of BRD4 to chromatin, which leads to the downregulation of MYC and cyclin D1 transcription, further promoting G1 cell cycle arrest.[1]
Data Presentation
Table 1: Cytotoxicity of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) |
| Calu-3 | Lung Carcinoma | MTT | CC50 | 4.57[1] |
Note: While direct CC50 or IC50 values for normal cell lines are not available in the cited literature, this compound has been reported to be 40-fold less toxic to normal epithelial cells compared to a combination of single-target inhibitors.[1]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer and normal cell lines.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cell lines (cancer and/or normal)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol outlines the steps to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with this compound at various concentrations for the desired time. Include both untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of media or reagents. Incomplete removal of MTT solution. | Use sterile techniques and fresh reagents. Ensure complete removal of the supernatant before adding the solubilization solution. |
| Low signal or poor dose-response | Suboptimal cell seeding density. Incorrect incubation times. Inactive compound. | Optimize cell number to ensure they are in the logarithmic growth phase. Verify the activity of this compound and the incubation period. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Annexin V/PI Assay
| Issue | Possible Cause | Recommendation |
| High percentage of PI-positive cells in the negative control | Cells were handled too harshly during harvesting. Over-trypsinization. | Centrifuge cells at a lower speed. Use a gentle enzyme for detachment or scrape the cells. |
| Weak Annexin V signal | Insufficient incubation time with the compound. Low concentration of Annexin V. | Increase the incubation time with this compound or use a higher concentration. Use the recommended concentration of Annexin V. |
| High background staining | Inadequate washing of cells. Non-specific binding of Annexin V. | Ensure thorough washing with cold PBS. Use a blocking agent if necessary. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PI3K, CDK4/6, and BRD4 signaling pathways.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
SRX3177 Technical Support Center: Troubleshooting Acquired Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and troubleshooting potential mechanisms of acquired resistance to SRX3177, a novel triple inhibitor of CDK4/6, PI3K, and BRD4. As this compound is a multi-targeted agent, resistance is likely to be complex and may involve alterations in one or more of its target pathways. This resource offers answers to frequently asked questions, detailed experimental protocols to investigate resistance, and visualizations of the key signaling pathways involved.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
Acquired resistance to a multi-targeted inhibitor like this compound can arise from various alterations that allow cancer cells to bypass its inhibitory effects. Based on known resistance mechanisms to individual CDK4/6, PI3K, and BRD4 inhibitors, potential mechanisms for this compound resistance include:
-
Alterations in Cell Cycle Regulation:
-
Loss or inactivating mutations of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6.[1]
-
Amplification or overexpression of CDK6, which may overcome the inhibitory concentration of this compound.[2][3]
-
Upregulation of Cyclin E1 (CCNE1), which can drive cell cycle progression independent of CDK4/6.[4]
-
-
Reactivation of the PI3K/AKT/mTOR Pathway:
-
Transcriptional Reprogramming:
-
Drug Efflux and Metabolism:
-
Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Alterations in drug metabolism that lead to the inactivation of this compound.
-
Q2: How can I experimentally determine which resistance mechanism is active in my resistant cell line?
A multi-pronged approach is recommended to elucidate the specific resistance mechanism:
-
Genomic and Transcriptomic Analysis:
-
Whole-Exome Sequencing (WES): To identify mutations in key genes such as RB1, PIK3CA, PTEN, and CDK6.
-
RNA-Sequencing (RNA-Seq): To detect changes in gene expression, such as upregulation of CDK6, CCNE1, or genes involved in bypass signaling pathways.
-
-
Proteomic Analysis:
-
Western Blotting: To assess the protein levels of key players like Rb, p-Rb, AKT, p-AKT, and BRD4.
-
Mass Spectrometry-based Proteomics: To get a global view of changes in the proteome and identify unexpected pathway activations.
-
-
Functional Assays:
-
Cell Viability Assays: To test the sensitivity of resistant cells to inhibitors of alternative pathways (e.g., MEK inhibitors, other RTK inhibitors).
-
Chromatin Immunoprecipitation (ChIP): To determine if BRD4 is still occupying the promoters of its target genes in resistant cells.
-
Q3: My resistant cells show a loss of Rb protein. What are my next steps?
Loss of Rb is a known mechanism of resistance to CDK4/6 inhibitors.[1] In this scenario, the cell cycle is no longer controlled by the CDK4/6-Rb axis, rendering that component of this compound ineffective.
-
Troubleshooting: Confirm the loss of Rb protein expression by Western blot.
-
Next Steps:
-
Assess the contribution of the PI3K and BRD4 inhibitory functions of this compound. The cells may still be sensitive to these activities.
-
Consider combination therapies. For example, agents that target downstream effectors of the cell cycle or induce apoptosis through alternative mechanisms could be synergistic.
-
Q4: I've observed reactivation of the PI3K pathway in my resistant cells, despite continued this compound treatment. What could be the cause?
Reactivation of the PI3K pathway is a common resistance mechanism to PI3K inhibitors.[9]
-
Potential Causes:
-
Troubleshooting:
-
Sequence the PIK3CA gene in your resistant cells.
-
Perform a Western blot for PTEN protein.
-
Use a phospho-RTK array to screen for activation of alternative RTKs.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound and potential markers of resistance.
Table 1: In Vitro IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 340 |
| Mino | Mantle Cell Lymphoma | 29 |
| Rec-1 | Mantle Cell Lymphoma | 630 |
| Granta-519 | Mantle Cell Lymphoma | 1300 |
| JVM-2 | Mantle Cell Lymphoma | 1500 |
| Various | Neuroblastoma | 385 (maximal) |
| Various | Hepatocellular Carcinoma | 495 (maximal) |
Data compiled from publicly available research.
Table 2: Potential Biomarkers of Acquired Resistance to this compound Components
| Target Pathway | Biomarker | Method of Detection | Implication for Resistance |
| CDK4/6 | Loss of Rb protein | Western Blot, IHC | Renders CDK4/6 inhibition ineffective |
| CDK4/6 | CDK6 gene amplification | FISH, qPCR | May require higher drug concentration |
| CDK4/6 | CCNE1 gene amplification | FISH, qPCR | Drives cell cycle independent of CDK4/6 |
| PI3K | Secondary PIK3CA mutations | DNA Sequencing | May prevent drug binding |
| PI3K | Loss of PTEN protein | Western Blot, IHC | Constitutive pathway activation |
| BRD4 | Decreased BRD4 chromatin binding | ChIP-Seq | Indicates transcriptional reprogramming |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Drug Treatment: Treat the cells with this compound at a concentration equal to the IC20 (20% inhibitory concentration).
-
Dose Escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and recover at each new concentration.
-
Selection of Resistant Clones: Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the original IC50).
-
Characterization: Isolate single-cell clones and confirm their resistance using a dose-response cell viability assay compared to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant clones for future experiments.
Protocol 2: Western Blot Analysis for Rb and p-Rb
-
Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb and phosphorylated Rb (Ser807/811) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK4/6, PI3K, and BRD4.
References
- 1. CDK4/6 inhibitor resistance: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing SRX3177 concentration for in vitro studies
Welcome to the technical support center for SRX3177. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound for in vitro studies. Here you will find frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its molecular targets?
A1: this compound is a novel "triple inhibitor" designed to simultaneously target three distinct oncogenic pathways.[1] Its primary molecular targets are Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphatidylinositol-3 Kinase (PI3K), and the bromodomain and extraterminal domain (BET) protein BRD4.[1][2] This multi-targeted approach is intended to maximally block cancer cell cycle progression and growth.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound exerts its effect by orthogonally disrupting three key cancer signaling pathways.[1][3]
-
CDK4/6 Inhibition: Prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F sequestered, leading to G1 phase cell cycle arrest.[1]
-
PI3K Inhibition: Blocks the PI3K/Akt/mTOR survival pathway, which is crucial for cell growth and proliferation.[1][4] Concurrent PI3K inhibition may also prevent the development of resistance to CDK4/6 inhibitors.[1]
-
BRD4 Inhibition: As a BET inhibitor, it displaces BRD4 from chromatin, leading to the downregulation of key oncogenes like MYC and Cyclin D1, further reinforcing cell cycle arrest.[1]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. For initial experiments, it is recommended to perform a dose-response curve starting from low nanomolar to low micromolar ranges. Based on published data, concentrations between 100 nM and 1 µM are often effective. For example, 1 µM has been used to reduce c-Myc protein stability and analyze BRD4 occupancy in lymphoma cells.[4][5] In antiviral assays against SARS-CoV-2, the IC50 was found to be 0.25 µM in Calu-3 cells.[4]
Q4: What solvent should I use to prepare this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 25 mg/mL (42.75 mM).[6] It is reported to be insoluble in water and ethanol.[6] Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
Q5: How should I store this compound stock solutions?
A5: Powdered this compound can be stored at -20°C for up to three years.[6] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or at -20°C for one month.[6]
Quantitative Data Summary
The following tables summarize the reported in vitro potency and effective concentrations of this compound.
Table 1: In Vitro IC50 Values of this compound (Enzymatic Assays)
| Target | IC50 Value |
|---|---|
| CDK4 | <2.5 nM[5][6] |
| CDK6 | 3.3 nM[5][6] |
| PI3Kα | 79 nM[6] |
| PI3Kδ | 83 nM[6] |
| PI3Kγ | 3.18 µM[5][6] |
| BRD4 (BD1) | 33 nM[5][6] |
Table 2: In Vitro IC50 Values of this compound (Cell-Based Assays)
| Cell Type / Cancer Model | Cell Lines | IC50 Value |
|---|---|---|
| Mantle Cell Lymphoma | Mino, Granta-519, Jeko-1 | Maximal IC50 of 578 nM[1][5] |
| Neuroblastoma | CHLA-136, SMS-KNCR, CHLA-255 | Maximal IC50 of 385 nM[1][5] |
| Hepatocellular Carcinoma | HepG3, Hep3B, Huh7 | Maximal IC50 of 495 nM[1][5] |
| Antiviral (SARS-CoV-2) | Calu-3 | 0.25 µM (250 nM)[4] |
Table 3: Example Working Concentrations from Published Studies
| Assay | Cell Line(s) | Concentration(s) |
|---|---|---|
| Western Blot (pRb, pAkt) | Huh7, CHLA-255, Jeko-1 | 0.1 - 5 µM[5] |
| c-Myc Stability Assay | JeKo-1 | 1 µM[4][5] |
| ChIP Analysis (BRD4) | Mino | 1 µM[4] |
| Antiviral Synergy Study | Calu-3 | Fixed dose of 0.1 µM[4] |
Troubleshooting Guide
Q1: I am not observing the expected inhibition of cell growth. What should I check?
A1: Lack of efficacy can stem from several factors. Systematically evaluate your experimental setup using the following workflow. Key areas to check include the viability of your this compound stock, the final concentration used, the sensitivity of your specific cell line, and the duration of the treatment.
Q2: I am seeing high variability between my experimental replicates. What could be the cause?
A2: High variability can be caused by inconsistent cell seeding, inaccurate pipetting of the compound, or issues with compound solubility. Ensure your cells are in a single-cell suspension before plating. Use calibrated pipettes and prepare a master mix of the final this compound dilution to add to replicate wells. Visually inspect wells for any signs of compound precipitation.
Q3: My compound seems to be precipitating in the cell culture medium. How can I improve solubility?
A3: this compound is poorly soluble in aqueous solutions.[6] Precipitation in serum-containing media can be a problem.
-
Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (e.g., 0.1-0.5%).
-
Serum Content: Some compounds bind to serum proteins, which can affect their free concentration. Test if reducing serum concentration during the treatment period is feasible for your cells and improves results.
-
Preparation: Prepare dilutions immediately before use. When diluting from a DMSO stock into aqueous media, add the stock solution to the media while vortexing to facilitate rapid dispersion and prevent localized high concentrations that can precipitate.
Q4: How do I confirm that this compound is engaging its targets in my cells?
A4: Target engagement can be confirmed by Western Blot.
-
pRb (CDK4/6 target): Treatment with this compound should lead to a decrease in the phosphorylation of Rb at Ser780/Ser807/811.[1]
-
pAkt (PI3K target): A reduction in the phosphorylation of Akt at Ser473 indicates inhibition of the PI3K pathway.[1][5]
-
c-Myc (BRD4 target): A decrease in the total protein levels of c-Myc would indicate successful inhibition of BRD4-dependent transcription.[4]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol provides a method to determine the cytotoxic concentration (CC50) or the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials: 96-well cell culture plates, this compound, DMSO, complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Add MTT reagent (typically 10 µL of a 5 mg/mL stock per 100 µL of medium) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add solubilization buffer to each well to dissolve the crystals.
-
Read the absorbance on a plate reader at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Target Engagement (pRb, pAkt)
-
Materials: 6-well plates, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (anti-pRb, anti-Rb, anti-pAkt, anti-Akt, anti-GAPDH/β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear lysates by centrifugation and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates target inhibition.
-
Protocol 3: Cycloheximide (CHX) Chase Assay for Protein Stability
This assay is used to determine the effect of this compound on the half-life of a target protein, such as c-Myc.[4]
-
Materials: In addition to Western Blot materials, Cycloheximide (CHX), a protein synthesis inhibitor.
-
Procedure:
-
Seed and grow cells in 6-well plates as for a standard Western Blot.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a short duration (e.g., 1-2 hours).
-
Add CHX (e.g., 50-100 µg/mL) to all wells to block new protein synthesis. This is your "time 0" point.
-
Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90 minutes).
-
Prepare cell lysates and perform Western Blot analysis for the protein of interest (e.g., c-Myc) and a loading control.
-
Quantify the band intensities. The rate of protein disappearance will be faster in the this compound-treated group if the compound promotes protein degradation.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming SRX3177 Resistance in Long-Term Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the triple-action CDK4/6-PI3K-BET inhibitor, SRX3177, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor that simultaneously targets three key oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphatidylinositol-3 kinase (PI3K), and the bromodomain and extraterminal domain (BET) family of proteins, specifically BRD4.[1] By inhibiting CDK4/6, this compound induces cell cycle arrest. Its action against PI3K disrupts survival signaling, and by inhibiting BRD4, it can downregulate the transcription of key oncogenes like c-MYC.[1]
Q2: We are observing decreased sensitivity to this compound in our long-term cancer cell cultures. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance can be inferred from its constituent targets. Potential mechanisms include:
-
Alterations in Cell Cycle Regulation: Loss of retinoblastoma (Rb) protein function, a key substrate of CDK4/6, can render CDK4/6 inhibitors ineffective.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative growth and survival pathways, such as the FGFR or MAPK pathways, can compensate for the inhibition of PI3K and CDK4/6.
-
Epigenetic Modifications: Changes in chromatin accessibility or the expression of BET family proteins could reduce the effectiveness of BRD4 inhibition.
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters like P-glycoprotein can pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can we confirm that our cell line has developed resistance to this compound?
Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: What are the initial steps to troubleshoot this compound resistance?
-
Confirm Resistance: As mentioned in Q3, perform a dose-response assay to quantify the level of resistance.
-
Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check for mycoplasma contamination, which can alter cellular responses to drugs.
-
Review Culture Conditions: Ensure consistent culture conditions (media, serum, CO2, etc.) as variations can impact drug sensitivity.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over multiple passages.
| Potential Cause | Suggested Solution |
| Emergence of a resistant subpopulation of cells. | 1. Isolate single-cell clones: Use limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand single-cell clones from the resistant population. Test the this compound sensitivity of individual clones to determine heterogeneity. 2. Combination Therapy: Explore combination therapies with agents that target potential bypass pathways (e.g., MEK inhibitors, FGFR inhibitors). |
| Adaptation of cells to the drug. | 1. Drug Holiday: Culture the resistant cells in the absence of this compound for several passages and then re-challenge with the drug. In some cases, sensitivity may be restored.[2] 2. Dose Escalation: Gradually increase the concentration of this compound in the culture medium to select for more highly resistant cells for further study. |
Issue 2: Complete lack of response to this compound in a previously sensitive cell line.
| Potential Cause | Suggested Solution |
| Loss of a key drug target or pathway component (e.g., Rb loss for CDK4/6 inhibition). | 1. Western Blot Analysis: Analyze the protein expression levels of key targets such as Rb, PTEN, and BRD4 in your resistant cells compared to the parental line. 2. Genomic Sequencing: Perform targeted sequencing or whole-exome sequencing to identify mutations in genes like RB1, PIK3CA, or PTEN that could confer resistance. |
| Activation of a strong compensatory signaling pathway. | 1. Phospho-protein Array: Use a phospho-protein array to identify upregulated signaling pathways in the resistant cells. 2. Targeted Inhibitors: Based on the array results, test the efficacy of inhibitors targeting the identified compensatory pathways in combination with this compound. |
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Mantle Cell Lymphoma Panel | Mantle Cell Lymphoma | 578 |
| Neuroblastoma Panel | Neuroblastoma | 385 |
| Hepatocellular Carcinoma Panel | Hepatocellular Carcinoma | 495 |
| Calu-3 | Lung Cancer | 250 |
Data compiled from published preclinical studies.[1][3]
Table 2: Comparative Potency of this compound and Single-Agent Inhibitors
| Inhibitor(s) | Target(s) | Relative Potency |
| This compound | CDK4/6, PI3K, BRD4 | 5-fold more potent than the combination of single agents |
| Palbociclib | CDK4/6 | - |
| BKM120 + Palbociclib + JQ1 | PI3K + CDK4/6 + BRD4 | - |
This compound demonstrates significantly higher potency compared to the combination of individual inhibitors targeting the same pathways.[1]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine Initial Dosing: Perform a dose-response experiment to determine the IC20 (concentration that inhibits 20% of cell growth) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at the IC20 concentration.
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency and show stable growth, passage them at a 1:3 or 1:5 ratio into fresh medium containing the same concentration of this compound. Maintain the cells at this concentration for 2-3 passages.
-
Dose Escalation: Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments). At each new concentration, allow the cells to adapt and resume stable proliferation before the next increase.
-
Handling Cell Death: If significant cell death ( >50%) is observed after a dose increase, maintain the cells at that concentration until a viable population emerges. If the majority of cells die, revert to the previous, lower concentration for a few passages before attempting to increase the dose again.
-
Confirmation of Resistance: After several months of continuous culture and dose escalation, perform a dose-response assay to compare the IC50 of the newly generated cell line to the parental cell line. A significant increase in IC50 confirms resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of resistance development for future experiments.
Protocol 2: Analysis of Bypass Signaling Pathway Activation
This protocol outlines the use of a phospho-protein array to identify activated signaling pathways in this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cell lines
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Phospho-protein array kit (from a commercial supplier)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Lyse the cells using the lysis buffer provided with the phospho-protein array kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Array Hybridization: Follow the manufacturer's instructions for the phospho-protein array. This typically involves diluting the cell lysates to a standardized concentration and incubating them with the array membrane, which is spotted with antibodies against various phosphorylated proteins.
-
Detection: After incubation and washing steps, add the detection antibody cocktail and chemiluminescent reagents.
-
Imaging and Analysis: Capture the chemiluminescent signal using an appropriate imaging system. Quantify the spot intensities and compare the phosphorylation status of various signaling proteins between the parental and resistant cell lines to identify upregulated pathways.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Simplified PI3K/AKT signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SRX3177 In Vivo Pharmacokinetics
This technical support center provides guidance and answers to frequently asked questions regarding the in vivo half-life and bioavailability of the triple-action inhibitor, SRX3177. As a compound targeting CDK4/6, PI3K, and BRD4, its characterization in living organisms is crucial for preclinical and clinical development. While specific quantitative data for this compound's half-life and bioavailability are not publicly available, this guide offers insights based on representative data from similar small molecule inhibitors and outlines standard experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of this compound?
A1: The precise in vivo half-life of this compound has not been published. However, by examining other orally bioavailable small molecule inhibitors targeting similar pathways, we can infer a potential range. For instance, the CDK4/6 inhibitor ribociclib has a mean half-life of approximately 32.0 hours in humans.[1] The dual PI3K/mTOR inhibitor PQR309 exhibits a terminal half-life of around 51 hours in patients with advanced solid tumors. The half-life of a drug is influenced by various factors including its chemical structure, metabolism, and clearance from the body.
Q2: What is the likely oral bioavailability of this compound?
A2: The oral bioavailability of this compound is also not publicly documented. Oral bioavailability for small molecule inhibitors can vary widely. For example, ribociclib has an oral bioavailability of 65.8%.[1] Generally, factors such as aqueous solubility, membrane permeability, and first-pass metabolism influence how much of an orally administered drug reaches systemic circulation.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound is a triple-action inhibitor that simultaneously targets three critical pathways implicated in cancer cell proliferation and survival:
-
CDK4/6-Cyclin D Pathway: Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition in the cell cycle.
-
PI3K/AKT/mTOR Pathway: By inhibiting PI3K, this compound blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of AKT. This downstream signaling cascade is crucial for cell growth, proliferation, and survival.
-
BRD4 and Transcriptional Regulation: this compound inhibits the bromodomain and extraterminal (BET) protein BRD4. BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of key oncogenes, such as c-Myc.
Below is a diagram illustrating the interconnectedness of these pathways.
Troubleshooting and Experimental Guides
Representative Pharmacokinetic Data
The following table summarizes pharmacokinetic parameters for representative CDK4/6 and PI3K inhibitors to provide a comparative baseline for experimental design.
| Parameter | Ribociclib (CDK4/6 Inhibitor) | PQR309 (PI3K/mTOR Inhibitor) |
| Tmax (Median) | 2.4 hours | Not Specified |
| Half-life (t½) | 32.0 hours | 51 hours |
| Oral Bioavailability | 65.8% | Orally Bioavailable |
| Metabolism | Primarily Hepatic (CYP3A4) | Primarily Hepatic (CYP3A4/5) |
| Reference | [1] | [2] |
Experimental Protocols
1. In Vivo Half-Life Determination
This protocol outlines a general procedure for determining the elimination half-life of a small molecule inhibitor in an animal model (e.g., mice or rats).
Objective: To determine the time required for the concentration of the test compound in the blood plasma to decrease by half.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., BALB/c mice, Sprague-Dawley rats).
-
Drug Administration: Administer a single dose of the compound via intravenous (IV) bolus to bypass absorption variability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalytical Method: Quantify the drug concentration in plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
Plot the natural logarithm of the plasma concentration versus time.
-
Identify the linear elimination phase of the curve.
-
Calculate the elimination rate constant (Kel) from the slope of the linear portion (Slope = -Kel).
-
Determine the half-life using the formula: t½ = 0.693 / Kel .
-
2. In Vivo Bioavailability Assessment
This protocol provides a general framework for assessing the oral bioavailability of a test compound.
Objective: To determine the fraction of an orally administered dose that reaches systemic circulation.
Methodology:
-
Study Design: A crossover study design is typically employed, where the same group of animals receives both an IV and an oral administration of the drug, separated by a washout period.
-
IV Administration: Administer a known dose of the drug intravenously and collect serial blood samples to determine the Area Under the Curve (AUC) for the IV route (AUC_iv).
-
Oral Administration: After the washout period, administer a known dose of the drug orally and collect serial blood samples to determine the AUC for the oral route (AUC_oral).
-
Bioanalysis: Quantify the drug concentration in all plasma samples using a validated method (HPLC or LC-MS/MS).
-
Calculation of Absolute Bioavailability (F%):
-
F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
-
Below is a workflow diagram for a typical in vivo pharmacokinetic study.
Troubleshooting Common Issues
-
High Variability in Pharmacokinetic Data:
-
Possible Cause: Inconsistent dosing, variability in animal health, or issues with the bioanalytical method.
-
Solution: Ensure accurate dose administration, use healthy and age-matched animals, and validate the bioanalytical method for precision and accuracy.
-
-
Low Oral Bioavailability:
-
Possible Cause: Poor aqueous solubility, low membrane permeability, or extensive first-pass metabolism.
-
Solution: Consider formulation strategies to improve solubility (e.g., nanosuspensions, amorphous solid dispersions). Investigate potential for co-administration with inhibitors of relevant metabolic enzymes if first-pass metabolism is high.
-
-
Non-linear Pharmacokinetics:
-
Possible Cause: Saturation of metabolic enzymes or transporters at higher doses.
-
Solution: Conduct dose-ranging studies to assess dose proportionality of exposure. If non-linearity is confirmed, more complex pharmacokinetic modeling may be required.
-
-
Difficulty in Quantifying Low Drug Concentrations:
-
Possible Cause: Insufficient sensitivity of the analytical method.
-
Solution: Optimize the LC-MS/MS method to improve the lower limit of quantification (LLOQ). This may involve adjusting sample extraction procedures or instrument parameters.
-
References
Technical Support Center: Investigating the Potential for SRX3177-Induced Cardiotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cardiotoxicity of SRX3177. Given the absence of direct published studies on this compound-induced cardiotoxicity, this resource offers a predictive framework based on its mechanism of action and the known cardiovascular effects of inhibiting its targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its molecular targets?
This compound is a novel small molecule inhibitor with a unique polypharmacological profile, acting as a triple inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD4.[1][2] It was developed to simultaneously disrupt three critical oncogenic pathways.[2][3]
Q2: Is there any direct evidence of this compound-induced cardiotoxicity?
Currently, there are no published preclinical or clinical studies specifically evaluating the cardiotoxic potential of this compound. Existing research highlights its efficacy and suggests a favorable toxicity profile in cancer models compared to a combination of three separate inhibitors targeting CDK4/6, PI3K, and BRD4.[1] One study noted that this compound is non-toxic to normal epithelial cells in vitro.[2] However, the absence of specific cardiotoxicity studies means that potential cardiac-related adverse effects cannot be ruled out.
Q3: Why is it important to investigate the potential for this compound-induced cardiotoxicity?
Many kinase inhibitors used in oncology have been associated with cardiovascular toxicities, including hypertension, arrhythmias, QT interval prolongation, and cardiomyopathy leading to heart failure.[4][5] Given that this compound's targets, particularly PI3K and CDK4/6, play roles in cardiac cell function, a thorough investigation of its cardiovascular safety profile is a critical component of its preclinical and clinical development.
Q4: What are the potential mechanisms of cardiotoxicity related to this compound's targets?
-
PI3K Inhibition: The PI3K/Akt signaling pathway is crucial for cardiomyocyte survival, growth, and contractility. Inhibition of this pathway could potentially lead to cardiomyocyte apoptosis, impaired cardiac function, and an increased susceptibility to stress-induced cardiac injury.
-
CDK4/6 Inhibition: While primarily known for their role in cell cycle regulation in proliferating cells, CDK4/6 inhibitors have been associated with adverse events in clinical use, although significant cardiotoxicity is not their most common side effect.[6][7] However, the impact of long-term CDK4/6 inhibition on the heart, particularly in combination with PI3K inhibition, is not fully understood.
-
Off-Target Effects: Like all small molecule inhibitors, this compound could have off-target effects on other kinases or cellular proteins that are important for normal cardiac function.
Q5: What are the recommended initial steps for assessing this compound cardiotoxicity in a preclinical setting?
A tiered approach is recommended. Start with in vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on viability, electrophysiology, and contractility. If any liabilities are identified, proceed to in vivo studies in appropriate animal models (e.g., rodents, rabbits) to evaluate cardiac function, hemodynamics, and histopathology following this compound administration.
Troubleshooting Guides
Scenario 1: Decreased cardiomyocyte viability observed in vitro.
-
Problem: After treating hiPSC-CMs with this compound, a dose-dependent decrease in cell viability is observed using an MTT or similar assay.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the experiment using a different viability assay (e.g., LDH release, live/dead staining) to rule out assay-specific artifacts.
-
Investigate the mechanism of cell death: Perform assays to distinguish between apoptosis (e.g., caspase-3/7 activity, TUNEL staining) and necrosis.
-
Assess mitochondrial function: Mitochondrial toxicity is a common cause of drug-induced cardiotoxicity.[8] Evaluate changes in mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes) and cellular respiration (e.g., using a Seahorse analyzer).
-
Evaluate oxidative stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
Correlate with target inhibition: Perform Western blotting to confirm that the concentrations causing cytotoxicity are consistent with the inhibition of downstream targets of PI3K (e.g., phospho-Akt) and CDK4/6 (e.g., phospho-Rb).
-
Scenario 2: Altered electrophysiology in vitro.
-
Problem: Multi-electrode array (MEA) recordings of hiPSC-CMs show a prolongation of the field potential duration (FPD), an in vitro surrogate for the QT interval, after treatment with this compound.
-
Troubleshooting Steps:
-
Confirm dose-dependency: Establish a clear dose-response relationship for the FPD prolongation.
-
Assess specific ion channel effects: If available, use patch-clamp electrophysiology to determine if this compound directly inhibits specific cardiac ion channels, particularly the hERG (KCNH2) channel, a common off-target of kinase inhibitors.
-
Evaluate for arrhythmogenic potential: Look for early afterdepolarizations (EADs) or other pro-arrhythmic events in the MEA recordings at higher concentrations or longer exposure times.
-
Consider indirect effects: Since this compound is not designed as an ion channel blocker, consider if the observed effects could be secondary to changes in cell signaling or metabolic state.
-
Scenario 3: In vivo study shows a decrease in left ventricular ejection fraction (LVEF).
-
Problem: Echocardiography of rodents treated with this compound for several weeks reveals a statistically significant decrease in LVEF compared to vehicle-treated controls.
-
Troubleshooting Steps:
-
Correlate with exposure levels: Confirm that the observed cardiac dysfunction occurs at clinically relevant plasma concentrations of this compound.
-
Assess cardiac biomarkers: Measure plasma levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP) to determine if there is ongoing myocardial injury.
-
Perform detailed hemodynamic assessment: If possible, use pressure-volume loop analysis to get a more detailed picture of systolic and diastolic function.
-
Conduct histopathological analysis: At the end of the study, perform a thorough histological examination of the heart tissue. Look for signs of cardiomyocyte injury, fibrosis, inflammation, or hypertrophy.
-
Investigate molecular changes: Analyze heart tissue via Western blotting or immunohistochemistry to confirm target engagement (e.g., decreased p-Akt, p-Rb) and explore potential mechanisms of toxicity (e.g., markers of apoptosis, oxidative stress, or fibrosis).
-
Data Presentation
Table 1: In Vitro Inhibitory Profile of this compound
| Target | IC50 |
| BRD4 BD1 | 33 nM |
| BRD4 BD2 | 89 nM |
| PI3Kα | 79 nM |
| PI3Kδ | 83 nM |
| PI3Kγ | 3.18 µM |
| CDK4 | <2.5 nM |
| CDK6 | 3.3 nM |
Source: MedchemExpress.[9]
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-CMs
-
Cell Culture: Plate hiPSC-CMs on appropriate substrates (e.g., fibronectin-coated plates for viability/mechanistic assays, MEA plates for electrophysiology). Allow cells to mature and form a spontaneously beating syncytium for 7-10 days.
-
Compound Treatment: Prepare a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control. Treat cells for a relevant duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available kit (e.g., Promega CellTiter-Glo® for ATP content or CytoTox-ONE™ for LDH release) according to the manufacturer's instructions.
-
Electrophysiology Assessment: Record baseline field potentials using a multi-electrode array (MEA) system. Apply cumulative concentrations of this compound and record changes in beat rate, field potential duration (FPD), and arrhythmicity.
-
Contractility Assessment: If available, use video-based motion analysis or impedance-based systems to measure changes in contraction and relaxation kinetics.
-
Data Analysis: Calculate IC50 values for cytotoxicity and EC50 values for functional changes. Compare results to positive controls (e.g., doxorubicin for cytotoxicity, a known hERG blocker for FPD prolongation).
Protocol 2: In Vivo Cardiotoxicity Assessment in Rodents
-
Animal Model: Use adult male and female Sprague-Dawley rats or C57BL/6 mice.
-
Dosing Regimen: Administer this compound daily via oral gavage for a period of 4 weeks. Include a vehicle control group and at least two dose levels of this compound (a therapeutically relevant dose and a higher dose).
-
Cardiac Function Monitoring: Perform transthoracic echocardiography at baseline and weekly throughout the study. Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Electrocardiography (ECG): Record ECGs (e.g., using telemetry or jacketed systems) at baseline and at peak plasma concentrations after the first dose and at the end of the study to assess for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure using the tail-cuff method at baseline and weekly.
-
Terminal Procedures: At the end of the 4-week treatment period, collect blood for analysis of cardiac biomarkers (troponins, BNP). Euthanize animals and collect hearts for weighing and histopathological analysis (H&E and Masson's trichrome staining).
Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: Tiered workflow for preclinical cardiotoxicity assessment.
References
- 1. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting SRX3177 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of SRX3177 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared in DMSO, precipitates when I add it to my cell culture media. What is the likely cause?
A1: Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue for many hydrophobic small molecules. The primary cause is often the sharp decrease in the compound's solubility as it moves from a high-concentration organic solvent (DMSO) to the aqueous environment of the media.[1] This can cause the compound's concentration to exceed its aqueous solubility limit, leading to it falling out of solution.[1]
Q2: Is it acceptable to use my media if a precipitate is visible?
A2: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and lower than intended.[2] This will lead to inaccurate and irreproducible experimental results. Furthermore, the precipitate itself could have unintended confounding effects on the cells in your experiment.[2]
Q3: How can I confirm that the precipitate is this compound?
A3: A straightforward initial check is to prepare a control sample of the media (including the same final concentration of DMSO) without this compound and incubate it under the same experimental conditions. If no precipitate forms in the control, the precipitate is likely this compound or a complex involving it.[2] For a definitive identification, the precipitate would need to be isolated and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important here?
A4:
-
Kinetic Solubility: This refers to the concentration of a compound that stays in solution when a concentrated stock (like in DMSO) is rapidly diluted into an aqueous buffer. It often represents a temporary, supersaturated state.[2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions over time.[2]
This distinction is critical because this compound might initially appear soluble (kinetic solubility) but then precipitate over hours as the solution reaches its more stable thermodynamic equilibrium.[2]
Troubleshooting Guides
Guide 1: Initial Steps to Prevent Precipitation
If you are observing precipitation, consider these immediate adjustments to your protocol.
| Strategy | Rationale |
| Pre-warm Media | Adding a cold stock solution to warmer media can cause "solvent shock." Pre-warming the media to your experimental temperature (e.g., 37°C) can improve solubility.[3] |
| Slow Addition & Gentle Mixing | Add the this compound stock solution dropwise into the media while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.[4] |
| Lower Stock Concentration | Using a very concentrated stock solution may hinder rapid dispersion. Consider preparing a lower concentration stock in DMSO.[2] |
| Serial Dilution | Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. This gradual reduction in DMSO concentration can help maintain solubility.[1][3] |
Guide 2: Systematic Approach to Optimizing this compound Delivery
If initial steps fail, a more systematic approach is required.
Experimental Protocols
Protocol 1: Determining the Empirical Solubility of this compound in Your Specific Medium
Objective: To find the maximum concentration at which this compound remains soluble in your complete cell culture medium under your experimental conditions.
Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium.
-
For example, if your highest target concentration is 10 µM, you might prepare samples at 10 µM, 7.5 µM, 5 µM, 2.5 µM, 1 µM, and a vehicle control (DMSO only).
-
Crucially, ensure the final DMSO concentration is identical across all samples and is at a non-toxic level for your cells (typically ≤ 0.5%). [4]
-
-
Incubation:
-
Aliquot the prepared dilutions into a multi-well plate or microcentrifuge tubes.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[5]
-
-
Assessment of Precipitation:
-
Visually inspect each sample for any signs of precipitation (cloudiness, visible particles, or a film).
-
For a more quantitative assessment, you can measure the absorbance or turbidity of the samples using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over the control indicates precipitation.
-
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Simplified signaling pathways inhibited by this compound.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: The Multi-Targeted Inhibitor SRX3177 Versus the Established CDK4/6 Inhibitor Palbociclib in Breast Cancer Cells
For Immediate Release
In the landscape of targeted therapies for breast cancer, the emergence of novel multi-targeting agents offers a promising strategy to overcome resistance and enhance therapeutic efficacy. This guide provides a detailed comparison of SRX3177, a first-in-class triple inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal domain (BET) proteins, with palbociclib, an FDA-approved selective CDK4/6 inhibitor widely used in the treatment of hormone receptor-positive (HR+) breast cancer.
Executive Summary
This compound represents a paradigm shift from single-pathway to multi-pathway inhibition within a single molecule. Preclinical data suggests that this compound holds the potential for significantly greater potency and a better safety profile compared to single-agent CDK4/6 inhibitors like palbociclib. While direct comparative studies in breast cancer cell lines are emerging, the available data points to a substantial increase in efficacy for this compound. This guide synthesizes the current understanding of both compounds, presenting their mechanisms of action, available quantitative data, and detailed experimental protocols for their evaluation.
Mechanisms of Action: A Tale of Two Inhibitors
Palbociclib: A Focused Approach
Palbociclib is a highly selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[1] In HR+ breast cancer, the estrogen receptor (ER) signaling pathway drives the expression of Cyclin D, which in turn activates CDK4/6. This activation leads to the phosphorylation of the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle. Palbociclib blocks this process by binding to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[2][3][4][5]
This compound: A Multi-Pronged Attack
This compound was rationally designed to simultaneously inhibit three critical oncogenic pathways:
-
CDK4/6 Inhibition: Similar to palbociclib, this compound is a potent ATP-competitive inhibitor of CDK4 and CDK6, leading to the inhibition of Rb phosphorylation and G1 cell cycle arrest.
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is frequently hyperactivated in breast cancer and is a known mechanism of resistance to CDK4/6 inhibitors. By inhibiting PI3K, this compound can block this crucial survival pathway.
-
BRD4 Inhibition: As a BET inhibitor, this compound targets the epigenetic reader protein BRD4. BRD4 plays a key role in the transcription of oncogenes like MYC and CCND1 (encoding Cyclin D1). Inhibition of BRD4 leads to the downregulation of these key cell cycle regulators, further reinforcing the G1 arrest.
This triple-action mechanism is hypothesized to create a more durable and potent anti-cancer effect, potentially overcoming the resistance mechanisms that can limit the efficacy of single-target agents like palbociclib.
Performance Data: A Quantitative Comparison
While a direct, peer-reviewed comparison of this compound and palbociclib in breast cancer cell lines is not yet widely available, preclinical data from abstracts and grant applications provide a compelling glimpse into the potential of this compound.
Enzymatic Inhibition
| Target | This compound IC₅₀ (nM) | Palbociclib IC₅₀ (nM) |
| CDK4 | 2.54 | 11 |
| CDK6 | 3.26 | 16 |
| PI3Kα | 79.3 | Not Applicable |
| PI3Kδ | 83.4 | Not Applicable |
| BRD4 (BD1) | 32.9 | Not Applicable |
| BRD4 (BD2) | 88.8 | Not Applicable |
Note: Palbociclib IC₅₀ values are approximate and can vary based on the assay conditions.
Cellular Potency
A conference abstract reports that this compound is 19 to 82-fold more potent than palbociclib in a panel of cancer cell lines. In specific cancer cell lines (mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma), this compound demonstrated IC₅₀ values in the nanomolar range (maximal IC₅₀ values of 578 nM, 385 nM, and 495 nM, respectively). Furthermore, this compound was found to be 5-fold more potent in cancer cells than a combination of three single-target inhibitors (BKM120 for PI3K, palbociclib for CDK4/6, and JQ1 for BRD4).
Toxicity Profile
Crucially, the same preclinical data indicated that this compound is 40-fold less toxic to normal epithelial cells compared to the co-treatment with the three individual inhibitors. This suggests a potentially wider therapeutic window for this compound.
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key in vitro assays are provided below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Palbociclib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and palbociclib in complete growth medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G1, S, and G2/M).
-
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound and Palbociclib
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, palbociclib, or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
-
3. Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as phosphorylated Rb (p-Rb), total Rb, Cyclin D1, and CDK4, to confirm the on-target effects of the inhibitors.
-
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cell pellets in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin.
-
Future Directions
The preclinical data for this compound is highly encouraging, suggesting that its multi-targeted approach could offer significant advantages over single-agent CDK4/6 inhibitors in the treatment of breast cancer. Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing this compound and palbociclib in a panel of well-characterized breast cancer cell lines, including HR+, HER2+, and triple-negative subtypes.
-
Resistance Mechanisms: Investigating the potential for resistance development to this compound and whether it can overcome known mechanisms of resistance to palbociclib.
-
Combination Therapies: Exploring the synergistic potential of this compound with other targeted therapies or immunotherapies in breast cancer models.
The development of potent, multi-targeted inhibitors like this compound marks an exciting advancement in the field of oncology. Further rigorous preclinical and clinical evaluation will be crucial to fully elucidate its therapeutic potential in breast cancer and beyond.
References
- 1. TBL2 Promotes Tumorigenesis via PRMT5/WDR77‐Mediated AKT Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of CDK4/6 Inhibition in Hormone Receptor-Positive/Human Epidermal Growth Factor Receptor 2-Negative Breast Cancer Cells with Acquired Resistance to Paclitaxel [jcancer.org]
- 3. Short Term CDK4/6 Inhibition Radiosensitizes Estrogen Receptor Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synergistic Efficacy of SRX3177: A Multi-Targeted Approach to Overcoming Cancer Resistance
In the landscape of precision oncology, the development of inhibitors targeting specific signaling pathways has marked a significant advancement. However, the efficacy of single-agent therapies is often hampered by intrinsic or acquired resistance. A promising strategy to overcome this challenge lies in the simultaneous inhibition of multiple oncogenic pathways. SRX3177, a novel small molecule inhibitor, epitomizes this approach by concurrently targeting Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the epigenetic reader BRD4. This triple inhibition leverages the synthetic lethality relationships between these key cancer-driving pathways, resulting in a potent and synergistic anti-tumor effect that surpasses the efficacy of combining individual inhibitors.
Unraveling the Synergy: this compound vs. Combination of Single Agents
Experimental data demonstrates that this compound is not only a potent inhibitor of its individual targets but also exhibits a significantly enhanced cytotoxic effect in cancer cells compared to the combined administration of single-agent inhibitors. This highlights the synergistic advantage of a single molecule capable of orthogonally disrupting three critical cancer cell signaling pathways.
One study directly compared the potency of this compound to a combination of single inhibitors of PI3K (BKM120), CDK4/6 (palbociclib), and BRD4 (JQ1). The results indicated that this compound is 5-fold more potent in cancer cells than the triple combination of these individual agents.[1] Furthermore, this compound demonstrated a significantly better safety profile, being 40-fold less toxic to normal epithelial cells than the co-treatment with the three separate inhibitors.[1][2]
Comparative Efficacy Data
| Treatment | Cancer Cell Potency (vs. Single Agent Combo) | Toxicity in Normal Cells (vs. Single Agent Combo) |
| This compound | 5-fold more potent | 40-fold less toxic |
| BKM120 + Palbociclib + JQ1 | Baseline | Baseline |
Mechanism of Action: A Three-Pronged Attack
The synergistic effect of this compound stems from its ability to simultaneously disrupt three interconnected pathways that are crucial for cancer cell growth, proliferation, and survival.
-
PI3K Inhibition : The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is one of the most common oncogenic events in human cancers.[3][4][5] By inhibiting PI3K, this compound blocks the downstream signaling cascade that promotes cell survival and growth.[1]
-
CDK4/6 Inhibition : CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1] Inhibition of CDK4/6 by this compound leads to cell cycle arrest, preventing cancer cell proliferation.[1] Concurrent PI3K inhibition has been shown to prevent resistance to CDK4/6 inhibitors, highlighting a key synthetic lethal interaction.[1]
-
BRD4 Inhibition : BRD4 is a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins that act as epigenetic readers. It plays a crucial role in the transcription of key oncogenes, including MYC and Cyclin D1.[1] By inhibiting BRD4, this compound downregulates the expression of these critical drivers of cell proliferation, further promoting G1 cell cycle arrest.[1]
The simultaneous blockade of these three pathways by a single agent, this compound, leads to a robust anti-cancer effect, inducing both cell cycle arrest and apoptosis.[1]
Visualizing the Pathways and Workflow
To better understand the mechanisms at play, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing synergistic effects.
Caption: this compound inhibits PI3K, CDK4/6, and BRD4 pathways.
Caption: Workflow for evaluating this compound's synergistic effects.
Experimental Protocols
The following outlines the general methodologies used to evaluate the efficacy and synergistic properties of this compound.
Cell Lines and Culture
A panel of cancer cell lines, including but not limited to mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma, are typically used to assess the anti-tumor activity of this compound.[1] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds, cell viability assays such as the MTS or MTT assay are performed. Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured spectrophotometrically, and IC50 values are calculated using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis is commonly assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with DNA in cells with compromised membranes. For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis
To confirm the on-target activity of this compound, Western blot analysis is performed to measure the phosphorylation status of key downstream effectors of the targeted pathways. For example, inhibition of PI3K signaling is confirmed by a decrease in the phosphorylation of Akt (p-Akt), while inhibition of CDK4/6 is evidenced by reduced phosphorylation of the retinoblastoma protein (p-Rb).[1]
Conclusion
This compound represents a rational and innovative approach to cancer therapy by integrating the inhibition of three clinically relevant targets—PI3K, CDK4/6, and BRD4—into a single molecule. The preclinical data strongly support the synergistic nature of this triple inhibition, demonstrating superior potency and a better safety profile compared to the combination of individual agents. This multi-targeted strategy holds significant promise for overcoming drug resistance and improving therapeutic outcomes for patients with a variety of cancers. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SRX3177 and Other CDK4/6 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational agent SRX3177 with established CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib. While this compound shows promise in preclinical studies, it is crucial to note that it is not yet approved for clinical use, and the available data is limited to in vitro and in vivo models. In contrast, palbociclib, ribociclib, and abemaciclib are FDA-approved drugs with extensive clinical data from numerous trials in patients with hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer.
Executive Summary
This compound distinguishes itself from other CDK4/6 inhibitors by its unique mechanism of action as a potent triple inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal Domain (BET) protein BRD4. This multi-targeted approach aims to simultaneously block key pathways involved in cell cycle progression, cell growth, and survival, potentially offering a more comprehensive anti-cancer effect and a strategy to overcome resistance mechanisms.
Preclinical data suggest that this compound exhibits greater potency in certain cancer cell lines compared to palbociclib. However, a direct comparison of efficacy is premature without clinical trial data for this compound. This guide will present the available preclinical data for this compound alongside the established clinical efficacy of approved CDK4/6 inhibitors to provide a comprehensive overview for research and development purposes.
Mechanism of Action: A Tale of Two Strategies
The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—primarily function by selectively inhibiting CDK4 and CDK6. These kinases, when complexed with cyclin D, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.[1][2]
This compound employs a broader, multi-pronged attack. In addition to inhibiting CDK4/6, it also targets:
-
PI3K: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[3] By inhibiting PI3K, this compound aims to cut off a key survival signal for cancer cells.
-
BRD4: BRD4 is a BET protein that functions as a transcriptional co-activator, playing a crucial role in the expression of key oncogenes like MYC.[4] Inhibition of BRD4 can lead to the downregulation of these oncogenes, further contributing to cell cycle arrest and apoptosis.
This triple-inhibition strategy is designed to create a synthetic lethal effect, where the simultaneous blockade of these three pathways is more effective at killing cancer cells than inhibiting any single pathway alone.
References
- 1. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SRX3177 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of SRX3177, a novel triple inhibitor of Phosphatidylinositol 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] The guide details experimental protocols and presents comparative data for this compound and alternative inhibitors targeting the individual pathways.
Introduction to this compound
This compound is a potent small molecule inhibitor designed to simultaneously disrupt three key oncogenic signaling pathways, offering a multi-pronged approach to cancer therapy.[1] Validating the engagement of this compound with its intended targets—PI3K, CDK4/6, and BRD4—within a cellular context is critical for understanding its mechanism of action and advancing its preclinical and clinical development. This guide outlines key assays to confirm target engagement by assessing downstream signaling events and direct target binding.
Comparative Inhibitor Overview
To objectively evaluate the performance of this compound, this guide includes data and protocols for established inhibitors of each of its targets:
-
PI3K Inhibitor: BKM120 (Buparlisib)
-
CDK4/6 Inhibitor: Palbociclib
-
BRD4 Inhibitor: JQ1
Data Presentation: Comparative IC50 Values
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its comparators across various cancer cell lines. This data provides a quantitative measure of their respective potencies.
Table 1: IC50 Values of this compound in Cancer Cell Lines [1]
| Cell Line Type | Mantle Cell Lymphoma | Neuroblastoma | Hepatocellular Carcinoma |
| This compound IC50 (nM) | 578 | 385 | 495 |
Table 2: Comparative IC50 Values of Alternative Inhibitors
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| Palbociclib | CDK4/6 | MB453 (Breast) | 106 | [1] |
| MB231 (Breast) | 285 | [1] | ||
| KB-3-1 (Cervical) | 5014 | [2] | ||
| SW620 (Colon) | 3921 | [2] | ||
| HEK293 (Kidney) | 4071 | [2] | ||
| MCF-7 (Breast) | 148 | [3] | ||
| MDA-MB-231 (Breast) | 432 | [3] | ||
| BKM120 | PI3K | U87 (Glioblastoma) | ~1000-2000 | [4] |
| SNU-601 (Gastric) | 816 | [4] | ||
| Medulloblastoma Cell Lines | 279 - 4380 | [5] | ||
| JQ1 | BRD4 | MCF7 (Breast) | ~500 | [6] |
| T47D (Breast) | ~500 | [6] | ||
| Lung Adenocarcinoma Lines | 420 - 4190 | [7] | ||
| Rhabdomyosarcoma Lines | <1000 | [8] |
Experimental Protocols and Visualization
This section provides detailed methodologies for key experiments to validate this compound target engagement, accompanied by visual representations of the workflows and underlying biological pathways.
Western Blot for Downstream Signaling of PI3K and CDK4/6
Objective: To assess the functional consequence of this compound binding to PI3K and CDK4/6 by measuring the phosphorylation status of their respective downstream targets, Akt and Retinoblastoma protein (Rb). A decrease in phosphorylated Akt (pAkt at Ser473) and phosphorylated Rb (pRb at Ser780) indicates successful target engagement and inhibition.
Experimental Workflow Diagram:
Caption: Workflow for assessing pAkt and pRb levels via Western Blot.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate cancer cell lines (e.g., Mantle Cell Lymphoma, Neuroblastoma, or Hepatocellular Carcinoma cell lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, BKM120, Palbociclib, or vehicle control (DMSO) at various concentrations for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.
-
Signaling Pathway Diagrams:
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: CDK4/6-Rb signaling pathway and points of inhibition.
Chromatin Immunoprecipitation (ChIP) for BRD4 Target Occupancy
Objective: To determine if this compound displaces BRD4 from the chromatin at the promoter regions of its target genes, such as c-MYC. A reduction in the amount of c-MYC promoter DNA immunoprecipitated with a BRD4 antibody after this compound treatment indicates successful target engagement.
Experimental Workflow Diagram:
Caption: Workflow for assessing BRD4 chromatin occupancy via ChIP-qPCR.
Detailed Protocol:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound, JQ1, or vehicle control for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Wash cells with ice-cold PBS, scrape, and pellet.
-
Lyse cells and nuclei to release chromatin.
-
Shear chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody (e.g., Abcam ab128874) or a negative control IgG antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Elution and Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter region of a known BRD4 target gene, such as c-MYC.
-
Human c-MYC Promoter Primers: (Example set, validation required)
-
Forward: 5'-AGGGAGGACGATTGGCTTTT-3'
-
Reverse: 5'-TCCGCTCCACACATTCCTCT-3'
-
-
-
Analyze the data as a percentage of the input DNA.
-
BRD4 Mechanism of Action Diagram:
Caption: BRD4's role in transcriptional regulation and inhibition.
Direct Target Engagement Assays
Objective: To directly measure the binding of this compound to its targets within intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are suitable for this purpose.
A. Cellular Thermal Shift Assay (CETSA)
This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
B. NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein fused to a NanoLuc® luciferase by detecting the bioluminescence resonance energy transfer (BRET) between the luciferase and a fluorescent tracer that also binds to the target. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal.
Logical Relationship Diagram:
Caption: Principle of the NanoBRET Target Engagement Assay.
Conclusion
The validation of this compound's engagement with its three targets—PI3K, CDK4/6, and BRD4—is a critical step in its development as a cancer therapeutic. The assays outlined in this guide provide a robust framework for confirming its mechanism of action at the cellular level. By assessing downstream signaling pathways through Western Blotting, measuring changes in chromatin occupancy via ChIP-qPCR, and directly quantifying target binding with assays like CETSA or NanoBRET, researchers can gain a comprehensive understanding of this compound's cellular activity. Comparing its performance with established inhibitors such as BKM120, palbociclib, and JQ1 will further delineate its potency and selectivity, providing essential data to support its continued investigation.
References
- 1. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
SRX3177 vs. Combination of Single-Target Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, a critical question persists: is it more effective to inhibit multiple oncogenic pathways with a single, multi-targeted agent or a combination of single-target inhibitors? This guide provides a detailed comparison of SRX3177, a novel triple inhibitor, against the combination of three individual inhibitors targeting the same pathways: PI3K, CDK4/6, and BRD4. The analysis is based on preclinical data and aims to provide an objective overview for researchers and drug development professionals.
This compound is a first-in-class small molecule that simultaneously inhibits Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] The rationale behind this triple inhibition strategy is to achieve a synergistic anti-cancer effect by orthogonally targeting key pathways involved in cell cycle progression, survival, and oncogenic transcription. The combination of single-target inhibitors evaluated against this compound consists of BKM120 (Buparlisib, a PI3K inhibitor), Palbociclib (a CDK4/6 inhibitor), and JQ1 (a BRD4 inhibitor).
Comparative Efficacy
Preclinical data suggests that this compound exhibits greater potency in cancer cells compared to the combination of BKM120, palbociclib, and JQ1.
| Metric | This compound | Combination (BKM120 + Palbociclib + JQ1) | Source |
| Potency in Cancer Cells | 5-fold more potent | - | [1] |
| Potency vs. Palbociclib | Up to 82-fold more potent in mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma cell lines | - | [1] |
Table 1: Comparative Potency of this compound vs. Combination Therapy.
In Vitro Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against its three targets in enzymatic assays.
| Target | IC50 (nM) | Source |
| CDK4 | 2.54 | [1] |
| CDK6 | 3.26 | [1] |
| PI3Kα | 79.3 | [1] |
| PI3Kδ | 83.4 | [1] |
| BRD4-BD1 | 32.9 | [1] |
| BRD4-BD2 | 88.8 | [1] |
Table 2: In Vitro Enzymatic Inhibition Profile of this compound.
Comparative Safety Profile
A significant advantage of this compound highlighted in preclinical studies is its improved safety profile compared to the combination of single-agent inhibitors.
| Metric | This compound | Combination (BKM120 + Palbociclib + JQ1) | Source |
| Toxicity to Normal Epithelial Cells | 40-fold less toxic | - | [1] |
Table 3: Comparative Toxicity of this compound vs. Combination Therapy.
Toxicity Profile of Individual Combination Components:
-
BKM120 (Buparlisib): Common treatment-related adverse events include rash, abnormal hepatic function (including increased transaminases), hyperglycemia, and mood alterations.[2][3][4][5] A dose-limiting toxicity of Grade 4 abnormal liver function has been observed.[2][4][5]
-
JQ1: While showing anti-cancer effects, JQ1 has demonstrated toxicity in normal cells, particularly neuronal derivatives of human umbilical cord mesenchymal stem cells, where it induced apoptosis.[6][7] Preclinical studies with first-generation BET inhibitors like JQ1 indicated that sustained target inhibition could lead to on-target toxicities not initially anticipated.[8] Some studies also suggest a potential for JQ1 to exacerbate acetaminophen-induced hepatotoxicity.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathway Targeted by this compound and Combination Inhibitors
Caption: Targeted signaling pathways.
Experimental Workflow for Comparative Analysis
Caption: Comparative experimental workflow.
Experimental Protocols
Detailed protocols for the key experiments cited are provided below. These are generalized protocols based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, the combination of BKM120, palbociclib, and JQ1, or vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11][12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Treatment: Treat cells with this compound, the combination of inhibitors, or vehicle control for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13][14][15][16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[15][16]
Cell Cycle (Propidium Iodide) Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.[17][18][19][20]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.[17][18][19]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[18]
Conclusion
The available preclinical data, primarily from a conference presentation, suggests that the triple inhibitor this compound may offer a significant advantage over the combination of single-target inhibitors BKM120, palbociclib, and JQ1, in terms of both potency and safety in cancer models. The ability of a single molecule to modulate three key oncogenic pathways simultaneously could potentially lead to a more profound and durable anti-tumor response while minimizing the toxicities associated with administering multiple individual drugs. However, it is crucial to note that these findings are based on early-stage research. Further comprehensive, peer-reviewed studies are necessary to validate these initial observations and to fully elucidate the therapeutic potential of this compound in comparison to combination therapies in various cancer types. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research in this promising area of oncology drug development.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. A Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - OAK Open Access Archive [oak.novartis.com]
- 3. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of JQ1 in neuronal deriv... preview & related info | Mendeley [mendeley.com]
- 8. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of bromodomain and extra-terminal (BET) proteins with JQ1 exacerbates acetaminophen-induced hepatotoxicity by altering detoxification pathways and oxidative stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Analysis of SRX3177 and Other BET Inhibitors: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the novel triple-action inhibitor SRX3177 and other prominent BET (Bromodomain and Extra-Terminal) inhibitors, with a focus on JQ1 as a key comparator. Designed for researchers, scientists, and drug development professionals, this document offers an objective examination of their mechanisms of action, performance data from preclinical studies, and detailed experimental protocols to support further research and development in oncology and beyond.
Introduction: A Novel Approach to Cancer Therapy
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in a wide range of cancers. BET inhibitors function by competitively binding to the bromodomains of these proteins, thereby preventing their interaction with acetylated histones and disrupting the transcription of key oncogenes such as c-Myc.
This compound represents a novel therapeutic strategy by not only targeting the BET pathway but also concurrently inhibiting two other critical oncogenic pathways. It is a "triple inhibitor" that simultaneously targets Phosphatidylinositol 3-kinase (PI3K), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the epigenetic reader protein BRD4.[1] This multi-targeted approach is designed to induce synthetic lethality in cancer cells, offering a potentially more potent and durable anti-cancer effect compared to single-pathway inhibition.
Mechanism of Action: A Multi-pronged Attack
This compound's unique mechanism of action is designed to disrupt cancer cell signaling at multiple, interconnected nodes. The inhibition of PI3K targets the PI3K/AKT/mTOR pathway, a crucial signaling cascade for cell growth and survival.[1] Concurrently, the inhibition of CDK4/6 blocks cell cycle progression from the G1 to the S phase.[1] Finally, by inhibiting BRD4, this compound downregulates the transcription of key oncogenes like c-Myc, further promoting cell cycle arrest.[1] This triple inhibition is hypothesized to be more efficacious and less prone to resistance than targeting each pathway individually.
In contrast, traditional BET inhibitors like JQ1 and OTX015 act primarily by displacing BRD4 from chromatin, leading to the downregulation of target genes. While effective in many cancer models, their single-target nature may be susceptible to resistance mechanisms.
References
SRX3177: A Multi-Pronged Approach to Overcoming Resistance in Targeted Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a significant hurdle in the clinical efficacy of targeted cancer therapies. SRX3177, a novel small molecule inhibitor, has been developed to address this challenge through its unique multi-targeting mechanism. This guide provides a comprehensive comparison of this compound with other targeted therapies, focusing on its potential to overcome cross-resistance, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Trifecta Against Cancer Growth
This compound is a first-in-class "triple inhibitor" that simultaneously targets three key oncogenic pathways:
-
Phosphatidylinositol 3-kinase (PI3K): A central node in cell signaling that promotes cell growth, proliferation, and survival.
-
Cyclin-dependent kinases 4 and 6 (CDK4/6): Key regulators of the cell cycle, controlling the transition from G1 to S phase.
-
Bromodomain and extraterminal domain (BET) proteins, specifically BRD4: Epigenetic readers that regulate the transcription of key oncogenes like MYC.
By concurrently inhibiting these three pathways, this compound is designed to induce synthetic lethality in cancer cells, leading to cell cycle arrest and apoptosis[1]. This multi-targeted approach is hypothesized to be more effective and less prone to resistance than single-agent therapies.
Overcoming Cross-Resistance: Experimental Evidence
A key therapeutic advantage of this compound lies in its ability to overcome resistance to other targeted therapies.
Ibrutinib Resistance in Mantle Cell Lymphoma (MCL)
Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a standard therapy for MCL, but many patients develop resistance. This compound has demonstrated significant potency in ibrutinib-resistant MCL cell lines. In the ibrutinib-resistant Jeko-1 cell line, this compound exhibited a maximal IC50 of 150 nM, a stark contrast to ibrutinib's IC50 of 64 µM in the same resistant cells[2]. This suggests that this compound can effectively induce cell death in MCL cells that have developed resistance to BTK inhibition. Furthermore, this compound was shown to be more potent than the individual inhibitors of PI3K (BKM120), BTK (Ibrutinib), BRD4 (JQ1), and CDK4/6 (palbociclib) in Jeko-1 cells[2].
Superior Potency to Palbociclib
Palbociclib is a widely used CDK4/6 inhibitor in the treatment of HR+/HER2- breast cancer. This compound has shown significantly greater potency compared to palbociclib across a panel of cancer cell lines, including mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma. In these cell lines, this compound was reported to be 19 to 82 times more potent than palbociclib[1]. This increased potency may translate to efficacy in tumors with intrinsic or acquired resistance to single-agent CDK4/6 inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing this compound with other targeted therapies.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound [1][2]
| Target | This compound IC50 (nM) |
| CDK4 | 2.54 |
| CDK6 | 3.26 |
| PI3Kα | 79.3 |
| PI3Kδ | 83.4 |
| BRD4-BD1 | 32.9 |
| BRD4-BD2 | 88.8 |
Table 2: Comparative IC50 Values in Mantle Cell Lymphoma (MCL) Cell Lines
| Compound | Jeko-1 (Ibrutinib-sensitive) IC50 | Jeko-1 (Ibrutinib-resistant) IC50 | Mino IC50 | Granta IC50 |
| This compound | Not explicitly stated | 150 nM [2] | 29 nM | 1.3 µM |
| Ibrutinib | Not explicitly stated | 64 µM[2] | Not explicitly stated | 20 µM |
| Palbociclib | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| BKM120 (PI3K inhibitor) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| JQ1 (BRD4 inhibitor) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Combination (BKM120 + Palbociclib + JQ1) | 5-fold less potent than this compound[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Data for some compounds and cell lines are not publicly available from the searched resources.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures involved, the following diagrams are provided.
Caption: this compound simultaneously inhibits PI3K, CDK4/6, and BRD4 signaling pathways.
References
Comparative Antiviral Activity of SRX3177 in Primary Human Airway Epithelium
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of the novel investigational drug SRX3177 against SARS-CoV-2, with a focus on its performance in primary human airway epithelial cells. As a direct comparison in primary cells is limited by available data, this guide leverages data from relevant in vitro models, including the human lung epithelial cell line Calu-3, and contrasts the activity of this compound with established antiviral agents, Remdesivir and Molnupiravir.
Executive Summary
This compound is a potent, triple-action inhibitor targeting host cell factors: Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-kinase (PI3K), and Bromodomain and Extra-Terminal domain (BET) proteins. This mechanism contrasts with direct-acting antivirals like Remdesivir and Molnupiravir, which target the viral RNA-dependent RNA polymerase (RdRp). While data on this compound in primary human airway epithelial cells is not yet publicly available, studies in Calu-3 cells demonstrate its sub-micromolar efficacy against the SARS-CoV-2 Omicron variant.[1][2] Furthermore, this compound exhibits a synergistic effect when combined with other antivirals, suggesting its potential as part of a combination therapy.[1][2]
Data Presentation: Quantitative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound, Remdesivir, and Molnupiravir (or its active metabolite EIDD-1931) against SARS-CoV-2.
| Compound | Cell Type | Virus Variant | IC50 / EC50 (µM) | Cytotoxicity (CC50 in Calu-3 cells) |
| This compound | Calu-3 | Omicron | IC50: 0.25[2] | 4.57 µM[2] |
| Remdesivir | Primary Human Airway Epithelial (HAE) Cultures | Not Specified | EC50: 0.01 | Not Reported |
| Calu-3 | Not Specified | EC50: 0.28 | Not Reported | |
| EIDD-1931 (active form of Molnupiravir) | Primary Human Airway Epithelial (HAE) Cultures | SARS-CoV, MERS-CoV | IC50: 0.14 (SARS-CoV), 0.024 (MERS-CoV) | Not Reported |
| Calu-3 | Omicron | IC50: 0.73[2] | 16.54 µM[2] |
Mechanism of Action
This compound: A Host-Directed Triple Inhibitor
This compound uniquely targets three distinct host-cell signaling pathways crucial for both cancer progression and, as emerging evidence suggests, viral replication.[3]
Caption: this compound inhibits PI3K, CDK4/6, and BRD4 signaling pathways.
Remdesivir and Molnupiravir: Viral RdRp Inhibitors
Both Remdesivir and Molnupiravir are nucleoside analogs that, after being metabolized into their active triphosphate forms, are incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to premature termination or lethal mutagenesis of the viral genome.
Caption: Remdesivir and Molnupiravir inhibit viral RNA replication.
Experimental Protocols
Culturing Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
A robust model for studying respiratory virus infections involves the use of primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI), which mimics the pseudostratified mucociliary epithelium of the human airway.[4][5]
-
Cell Seeding: Cryopreserved primary HBECs are thawed and seeded onto permeable Transwell inserts.
-
Submerged Culture: Cells are grown in a submerged culture with media in both the apical and basolateral chambers until a confluent monolayer is formed.
-
ALI Initiation: Once confluent, the apical medium is removed to expose the cells to air, while the basolateral medium continues to provide nutrients. This initiates differentiation.
-
Differentiation: Cells are maintained at ALI for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.[6]
Antiviral Assay in Differentiated Primary HBEC Cultures
The following protocol outlines a general procedure for assessing the antiviral efficacy of compounds in differentiated primary HBEC cultures.[4][7]
Caption: Workflow for antiviral testing in primary HBEC cultures.
-
Compound Preparation: A serial dilution of the antiviral compound (e.g., this compound) is prepared in the basolateral culture medium.
-
Pre-treatment: The basolateral medium of the differentiated HBEC cultures is replaced with the medium containing the antiviral compound and incubated for a specified period (e.g., 1-2 hours) before infection.[4]
-
Viral Inoculation: The apical surface of the epithelium is washed, and then a defined multiplicity of infection (MOI) of SARS-CoV-2 is added to the apical chamber.[5]
-
Infection Period: The virus is incubated on the apical surface for a set time (e.g., 1-2 hours) to allow for viral entry.
-
Post-Infection Incubation: After the inoculation period, the apical inoculum can be removed, and the cultures are maintained at ALI. The basolateral medium containing the antiviral compound is refreshed periodically (e.g., every 48 hours).[4]
-
Sample Collection: At various time points post-infection (e.g., 24, 48, 72, 96 hours), the apical surface is washed with a small volume of medium to collect progeny virus.
-
Viral Load Quantification: The collected apical wash is used to quantify the amount of viral RNA via quantitative reverse transcription PCR (RT-qPCR) or to determine the infectious viral titer using a 50% tissue culture infectious dose (TCID50) assay on a susceptible cell line (e.g., Vero E6 cells).[7][8][9]
-
Data Analysis: The reduction in viral load in treated cultures is compared to vehicle-treated controls to determine the antiviral activity, and IC50/EC50 values are calculated.
Conclusion
This compound presents a novel, host-directed approach to antiviral therapy. Its ability to inhibit CDK4/6, PI3K, and BET pathways offers a multi-pronged attack on cellular processes that may be hijacked by SARS-CoV-2 for its replication. While direct comparative data in primary human airway epithelial cells is needed to fully assess its potential against established antivirals like Remdesivir and Molnupiravir, the existing data from Calu-3 cells is promising. The synergistic effects observed with other antivirals further highlight its potential as a valuable component of future combination therapies for COVID-19 and other viral respiratory infections. Further investigation into the antiviral activity of this compound in primary cell models is warranted to elucidate its full therapeutic potential.
References
- 1. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel CDK4/6-PI3K-BRD4 inhibitor this compound for augmented anti-cancer activity - Guillermo Morales [grantome.com]
- 4. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the SARS-CoV-2 Host Response in Primary Human Airway Epithelial Cells from Aged Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Distinct infection process of SARS‐CoV‐2 in human bronchial epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
SRX3177 in the Landscape of Host-Directed Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates the exploration of innovative therapeutic strategies. Host-directed antiviral (HDA) agents, which target cellular factors essential for viral replication, represent a promising approach that offers a higher barrier to resistance and the potential for broad-spectrum activity. This guide provides a comparative analysis of SRX3177, a novel multi-targeted inhibitor, against other prominent host-directed antiviral agents. The information presented herein is supported by experimental data from publicly available research.
Introduction to this compound
This compound is a potent, triple-activity small molecule inhibitor targeting Cyclin-Dependent Kinase 4/6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and Bromodomain and Extra-Terminal (BET) proteins. By simultaneously modulating these three key cellular pathways, this compound disrupts processes essential for the replication of certain viruses.
Comparative Analysis of Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and other selected host-directed antiviral agents. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Antiviral Activity of this compound and Comparators against SARS-CoV-2
| Compound | Drug Class | Target(s) | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation(s) |
| This compound | CDK/PI3K/BET Inhibitor | CDK4/6, PI3K, BRD2/4 | Omicron | Calu-3 | 0.25 | 4.57 | 18.28 | [1][2] |
| Dinaciclib | CDK Inhibitor | CDK1/2/5/9 | Not Specified | Vero E6 | 0.127 | >10 | >78.7 | [3] |
| Maraviroc | CCR5 Antagonist | CCR5 | Not Specified | Vero | 1.7-fold decrease in viral load | Not Reported | Not Reported | [4][5] |
Table 2: Antiviral Activity of CDK Inhibitors against Various Viruses
| Compound | Target(s) | Virus | Cell Line | IC50/EC50 (µM) | Citation(s) |
| Dinaciclib | CDK1/2/5/9 | Influenza A (H7N9) | A549 | 0.02 | [6] |
| Flavopiridol | CDK Inhibitor | HIV-1 | Not Specified | <0.01 | [7] |
| Flavopiridol | CDK Inhibitor | Influenza A (pdmH1N1) | A549 | 0.24 | [6] |
| Roscovitine | CDK1/2/5/7/9 | VZV | MeWo | 12-14 | [8][9] |
| Roscovitine | CDK Inhibitor | Influenza A (H1N1, H3N2) | MDCK | 3.35 - 7.01 | [10] |
Table 3: Antiviral Activity of BET Inhibitors against HIV-1
| Compound | Target(s) | Virus | Assay | EC50 (µM) | Citation(s) |
| OTX015 | BRD2/3/4 | HIV-1 (Latent) | Reactivation Assay | 0.058 | [11][12] |
| JQ1 | BRD4 | HIV-1 (Latent) | Reactivation Assay | 0.114 | [13][14] |
Table 4: Antiviral Activity of CCR5 Antagonists against HIV-1
| Compound | Target(s) | Virus | Assay | IC90 (nM) | Citation(s) |
| Maraviroc | CCR5 | HIV-1 (CCR5-tropic) | Pseudovirus Assay | 2.0 |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and other host-directed antiviral agents.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of a compound to protect cells from virus-induced cell death.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Infection and Treatment: Pre-treat the cell monolayer with the compound dilutions for a specified time (e.g., 1-2 hours). Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
CPE Evaluation: Observe the wells under a microscope for the presence of cytopathic effects (e.g., cell rounding, detachment, lysis).
-
Cell Viability Staining: Stain the cells with a viability dye such as crystal violet or neutral red.
-
Quantification: Elute the dye and measure the absorbance using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) – the concentration of the compound that inhibits CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of a test compound.
Protocol:
-
Cell Seeding: Seed 6- or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound and a known titer of the virus.
-
Infection: Adsorb the virus onto the cell monolayer for 1 hour at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the compound dilutions.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% plaque reduction concentration (PR50 or IC50) – the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Quantitative Real-Time PCR (qRT-PCR) Based Assay
This assay measures the reduction in viral RNA levels in the presence of a test compound.
Protocol:
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA from the cell culture supernatant or the cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific for a viral gene.
-
Data Analysis: Determine the viral RNA copy number or the cycle threshold (Ct) values. Calculate the percent inhibition of viral RNA replication for each compound concentration and determine the IC50.
MTT Cytotoxicity Assay
This assay is used to determine the concentration of a compound that is toxic to the host cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) – the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Conclusion
This compound demonstrates potent in vitro antiviral activity against SARS-CoV-2 by targeting multiple host pathways. When compared to other host-directed antiviral agents, its multi-targeted mechanism presents a unique approach. The data compiled in this guide provide a valuable resource for researchers to compare the performance of this compound with other HDAs and to inform future drug development efforts. The detailed experimental protocols offer a foundation for conducting further comparative studies under standardized conditions. As the field of host-directed antiviral therapy continues to evolve, compounds like this compound that target fundamental cellular processes hold significant promise for combating a broad range of viral threats.
References
- 1. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of Latent HIV-1 by Inhibition of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Existing antiviral options against SARS-CoV-2 replication in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BET bromodomain-targeting compounds reactivate HIV from latency via a Tat-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of SRX3177: A Procedural Guide for Laboratory Professionals
SRX3177 is a potent triple-action inhibitor targeting Bromodomain-containing protein 4 (BRD4), Phosphoinositide 3-kinase (PI3K), and Cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Due to its cytotoxic activity against cancer cells, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with stringent safety measures to prevent exposure and environmental contamination.[1][3] This guide provides a comprehensive overview of the proper disposal procedures for this compound, grounded in established safety protocols for hazardous pharmaceutical compounds.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is crucial to be fully acquainted with the necessary safety protocols to minimize risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective nitrile gloves.
-
Lab Coat: A lab coat must be worn to protect from spills.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, use a certified chemical fume hood.
Handling:
-
Avoid inhalation of any dust, mist, or vapors.
-
Prevent contact with skin and eyes.
-
Do not consume food or beverages in areas where the compound is handled.
-
Thoroughly wash hands after handling.
Storage:
-
Store in a dry, dark environment.
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.[4]
-
Stock solutions should be stored at 0 - 4°C for short-term use or -20°C for long-term storage.[4]
This compound Properties and Activity
Below is a summary of the chemical and biological properties of this compound.
| Property | Value |
| Chemical Formula | C31H32N6O4S |
| Molecular Weight | 584.70 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Purity | >98% |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. |
Source:[4]
This compound has demonstrated inhibitory activity across multiple cellular targets.
| Target | IC50 |
| BRD4 (BD1) | 33 nM |
| BRD4 (BD2) | 89 nM |
| PI3Kα | 79 nM |
| PI3Kδ | 83 nM |
| PI3Kγ | 3.18 µM |
| CDK4 | <2.5 nM |
| CDK6 | 3.3 nM |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous cytotoxic waste.[6][7]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place any unused or expired this compound directly into a designated and clearly labeled hazardous waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a separate, sealed plastic bag or container also labeled as hazardous waste.[8]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[8]
-
2. Spill Management:
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate personal protective equipment.
-
Clean-up:
-
For liquid spills, use an absorbent material to contain and clean up the spill.
-
For solid spills, gently sweep the material to avoid creating dust.
-
Place all cleanup materials into a designated hazardous waste container.
-
3. Final Disposal:
-
All waste streams (solid, liquid, and contaminated materials) containing this compound must be disposed of as hazardous pharmaceutical waste.[8]
-
Due to its cytotoxic nature, high-temperature incineration is the recommended method for the final disposal of this compound waste.[6]
-
Ensure that all waste is transported by a certified hazardous waste transporter to a permitted treatment facility.[7]
Visual Guides
The following diagrams illustrate the this compound disposal workflow and its targeted signaling pathways.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling SRX3177
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of SRX3177, a potent triple-action inhibitor of CDK4/6, PI3K, and BRD4. Given its cytotoxic properties, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. This guide will serve as a preferred resource for laboratory safety and chemical handling procedures involving this compound.
This compound: Physical and Chemical Properties at a Glance
A clear understanding of the compound's properties is the first step toward safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C31H32N6O4S | [1][2] |
| Molecular Weight | 584.69 g/mol | [1] |
| CAS Number | 2241237-51-2 | [1] |
| Appearance | Powder | [1][3] |
| Solubility | Soluble in DMSO (25 mg/mL) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1][3] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Essential Personal Protective Equipment (PPE) for Handling this compound
Due to its cytotoxic nature, a comprehensive PPE protocol is mandatory when handling this compound. The following diagram outlines the essential personal protective equipment.
Caption: Essential personal protective equipment for handling this compound.
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic workflow is critical to minimize exposure and ensure the integrity of the experiment. The following diagram illustrates a standard operational workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Disposal Plan for this compound Waste
All materials that come into contact with this compound must be treated as cytotoxic waste. This includes, but is not limited to:
-
Solid Waste: Contaminated gloves, disposable lab coats, shoe covers, plasticware (e.g., pipette tips, centrifuge tubes), and any paper towels or bench protectors used in the work area.
-
Liquid Waste: Unused or expired solutions of this compound, as well as any media or buffers containing the compound.
-
Sharps: Needles and syringes used for dissolving or transferring this compound solutions.
Disposal Procedure:
-
Segregation: All this compound waste must be segregated from regular laboratory trash.
-
Containment:
-
Solid waste should be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.
-
Liquid waste should be collected in a compatible, sealed, and clearly labeled container.
-
Sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and the name of the compound (this compound).
-
Final Disposal: Follow your institution's and local regulations for the final disposal of cytotoxic waste. This is typically handled by a specialized hazardous waste disposal service.
Experimental Protocols Overview
While detailed, step-by-step experimental protocols for this compound are not publicly available, its application in research has been documented. This compound has been utilized in various in vitro studies to investigate its efficacy as an anti-cancer and anti-viral agent.
Key Experimental Applications:
-
Cytotoxicity Assays: this compound has demonstrated cytotoxic activity against various cancer cell lines.[3] A common method to assess this is the MTT assay, which measures cell viability.
-
Mechanism of Action Studies: Research has explored this compound's role as a triple inhibitor of CDK4/6, PI3K, and BRD4.[1] This often involves techniques like Western blotting to analyze the phosphorylation status of downstream targets.
-
Anti-Viral Research: this compound has been investigated for its potential to inhibit viral replication, including against SARS-CoV-2.[4]
Researchers planning to use this compound should develop detailed, lab-specific protocols based on the concentrations and cell lines reported in the relevant literature, always prioritizing safety and containment.
By adhering to these safety and handling guidelines, researchers can confidently and safely work with this compound, unlocking its potential in drug discovery and development while maintaining a secure laboratory environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a CDK4/6-PI3K-BET inhibitor, in combination with an RdRp inhibitor, Molnupiravir, or an entry inhibitor MU-UNMC-2, has potent antiviral activity against the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
